AS1517499
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRMEKAUZBKTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238798 | |
| Record name | AS-1517499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919486-40-1 | |
| Record name | AS-1517499 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AS-1517499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-1517499 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AS1517499: An In-depth Technical Guide on its Mechanism of Action as a STAT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1517499 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and its functional consequences in various in vitro and in vivo models. The information presented herein is intended to support researchers and drug development professionals in understanding and exploring the therapeutic potential of targeting the STAT6 signaling cascade with this compound.
Core Mechanism of Action: Inhibition of STAT6 Phosphorylation
This compound exerts its biological effects primarily through the direct inhibition of STAT6 activation.[2][4] The activation of STAT6 is a critical event in the signaling pathways initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[4] Upon binding of these cytokines to their respective receptors, Janus kinases (JAKs) associated with the receptor cytoplasmic tails are activated and phosphorylate specific tyrosine residues.[4] This phosphorylation event creates docking sites for the SH2 domain of STAT6.[5] Once recruited to the receptor complex, STAT6 is itself phosphorylated on a critical tyrosine residue (Tyr641).[5]
This phosphorylation is the key activation step for STAT6, inducing its dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to regulate gene expression.[4][5] this compound specifically inhibits this tyrosine phosphorylation of STAT6, thereby preventing all subsequent downstream events.[6][7] The parent compound of this compound, TMC-264, has been shown to not only inhibit STAT6 phosphorylation but also to block the formation of the complex between phosphorylated STAT6 and its DNA recognition sequence.[1][8]
Quantitative Data
The inhibitory potency of this compound has been quantified in various assays, demonstrating its high affinity and selectivity for the STAT6 pathway.
| Parameter | Value | Assay System | Reference |
| STAT6 Inhibition (IC50) | 21 nM | Cell-free assay | [1][2][3] |
| IL-4-induced Th2 Differentiation of mouse spleen T cells (IC50) | 2.3 nM | In vitro cell-based assay | [1][2] |
Key Signaling Pathways and Downstream Effects
The inhibition of STAT6 phosphorylation by this compound has significant consequences on multiple downstream signaling pathways and cellular functions, particularly in the context of allergic inflammation and tissue remodeling.
Inhibition of the IL-13/STAT6/RhoA Axis in Airway Smooth Muscle
In human bronchial smooth muscle (BSM) cells, IL-13 is a key mediator of airway hyperresponsiveness.[8] IL-13 signaling leads to the phosphorylation of STAT6, which in turn upregulates the expression of RhoA, a small GTPase crucial for calcium sensitization and smooth muscle contraction.[1][8] this compound effectively blocks the IL-13-induced phosphorylation of STAT6, leading to a subsequent reduction in RhoA upregulation.[1][7] This mechanism is believed to contribute to the amelioration of antigen-induced bronchial hypercontractility observed in animal models of asthma.[8]
Figure 1. This compound inhibits the IL-13/STAT6/RhoA signaling pathway.
Modulation of Macrophage Polarization and PPARγ Activity
STAT6 plays a crucial role in promoting the alternative activation of macrophages (M2 polarization), which is generally associated with anti-inflammatory and tissue repair functions. However, in certain pathological contexts like fibrosis, this can be detrimental. This compound has been shown to modulate macrophage function. In models of acute inflammation, inhibition of STAT6 by this compound delayed the resolution of inflammation, suggesting a role for STAT6 in promoting pro-resolving macrophage phenotypes.[9][10]
Furthermore, STAT6 signaling is linked to the expression and activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties.[6] this compound can suppress PPARγ expression by inhibiting STAT6.[6] This interplay is particularly relevant in lung fibrosis models, where this compound was found to reduce the preventive effects of apoptotic cell instillation by suppressing PPARγ.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on methodologies recurrently described in the literature.
In Vitro STAT6 Phosphorylation Assay in Human Bronchial Smooth Muscle (hBSM) Cells
This protocol describes a typical experiment to assess the inhibitory effect of this compound on IL-13-induced STAT6 phosphorylation.
Figure 2. Workflow for an in vitro STAT6 phosphorylation inhibition assay.
Detailed Methodologies:
-
Cell Culture: Normal human BSM cells are maintained in SmBM medium supplemented with 5% fetal bovine serum and growth factors at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Treatment: Cells are seeded in appropriate plates and grown to 80-90% confluency, then serum-starved for 24 hours.[3] Pre-incubation with this compound or vehicle (e.g., 0.3% DMSO) is performed for 30 minutes prior to stimulation with recombinant human IL-13.[3]
-
Western Blotting:
-
Cell lysates are prepared using SDS sample buffer.[3]
-
Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is then stripped and re-probed with an antibody for total STAT6 as a loading control.
-
In Vivo Murine Model of Allergic Asthma
This protocol outlines a general approach to evaluate the efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic asthma.
-
Sensitization and Challenge: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in alum. Subsequently, the mice are challenged with aerosolized OVA to induce an allergic airway response.
-
Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally 1 hour before each OVA challenge.[1]
-
Analysis:
-
Airway Hyperresponsiveness: Assessed by measuring changes in airway resistance in response to increasing doses of methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-13) by ELISA.
-
Lung Histology: Lungs are harvested for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Western Blot Analysis: Lung tissue homogenates are analyzed for p-STAT6, total STAT6, and RhoA expression.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of STAT6 phosphorylation. Its mechanism of action, centered on the disruption of IL-4 and IL-13 signaling, has been demonstrated in a variety of preclinical models. The ability of this compound to modulate key downstream events, such as RhoA expression in bronchial smooth muscle and macrophage polarization, underscores its therapeutic potential for a range of diseases driven by Th2-type inflammation and STAT6 activation, including asthma and fibrotic conditions. This guide provides a foundational understanding of this compound's mechanism of action to aid in the design of future research and development efforts.
References
- 1. TMC-264, a novel inhibitor of STAT6 activation produced by Phoma sp. TC 1674 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) TMC-264, a Novel Inhibitor of STAT6 Activation [research.amanote.com]
- 10. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
The Cellular Target of AS1517499: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1517499 is a small molecule inhibitor that has garnered significant interest in the scientific community for its potential therapeutic applications in diseases driven by Type 2 helper T (Th2) cell-mediated inflammation, such as asthma and atopic dermatitis.[1][2][3] This technical guide provides an in-depth overview of the primary cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
Primary Cellular Target: STAT6
The principal cellular target of this compound is the Signal Transducer and Activator of Transcription 6 (STAT6) .[1][2][4][5] this compound is a potent and selective inhibitor of STAT6, a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] These cytokines are central to the development of Th2-mediated immune responses.
The inhibitory action of this compound on STAT6 has been demonstrated to prevent the phosphorylation of STAT6, a critical step in its activation.[4][6][7] By inhibiting STAT6 phosphorylation, this compound effectively blocks the downstream signaling events, including the differentiation of naive T cells into Th2 cells.[1][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key in vitro and cellular potency of the compound.
| Assay Type | Parameter | Value | Reference |
| Cell-free STAT6 Inhibition | IC50 | 21 nM | [1][4] |
| IL-4-induced Th2 Differentiation (mouse spleen T cells) | IC50 | 2.3 nM | [1][4] |
| Cell Type | Parameter | Value | Reference |
| Keloid Fibroblasts (KFs) | IC50 (proliferation) | 1055-1958 nM | [4] |
| Normal Skin Tissue Fibroblasts (NFs) | IC50 (proliferation) | 3688-4130 nM | [4] |
Signaling Pathway
The IL-4/IL-13 signaling pathway leading to STAT6 activation is a critical axis in Th2-mediated immunity. Upon binding of IL-4 or IL-13 to their respective receptors, the associated Janus kinases (JAKs) are activated and phosphorylate the receptor chains. This creates docking sites for STAT6, which is then recruited and subsequently phosphorylated by the JAKs. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes responsible for Th2 differentiation and other allergic responses. This compound intervenes in this pathway by inhibiting the phosphorylation of STAT6.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound, based on published literature.
Cell Culture of Human Bronchial Smooth Muscle Cells (hBSMCs)
This protocol is based on the methodology described by Chiba et al. (2009).[2]
-
Cell Maintenance:
-
Culture normal human bronchial smooth muscle cells (hBSMCs) in smooth muscle basal medium (SmBM) supplemented with 5% fetal bovine serum, 0.5 ng/mL human epidermal growth factor (hEGF), 5 µg/mL insulin, 2 ng/mL human fibroblast growth factor-basic (hFGF-b), 50 µg/mL gentamicin, and 50 ng/mL amphotericin B.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 90-95% confluence.
-
-
Experimental Setup:
-
Seed hBSMCs (passages 7-9) in 6-well plates at a density of 3,500 cells/cm².
-
Once cells reach 80-85% confluence, culture them in serum-free medium for 24 hours.
-
Pre-treat cells with this compound (e.g., 100 nM) or vehicle (0.3% DMSO) for 30 minutes before stimulation.
-
Stimulate cells with recombinant human IL-13 (e.g., 100 ng/mL).
-
Western Blotting for Phosphorylated STAT6 (p-STAT6)
This protocol is a composite based on standard Western blotting procedures and details from Chiba et al. (2009).[2]
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly in 1x SDS sample buffer (e.g., 250 µL/well for a 6-well plate).
-
Boil the lysates for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total STAT6.
-
In Vitro Th2 Cell Differentiation Assay
This is a representative protocol for the differentiation of naive T cells into Th2 cells, the process inhibited by this compound.
-
Isolation of Naive CD4+ T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit.
-
-
T cell Activation and Differentiation:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Seed naive CD4+ T cells (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium.
-
To induce Th2 differentiation, add IL-4 (e.g., 10 ng/mL), IL-2 (e.g., 5 ng/mL), and an anti-IFN-γ antibody (e.g., 1 µg/mL).
-
Add this compound at various concentrations to determine its IC50.
-
Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of Th2 Differentiation:
-
After the culture period, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Perform intracellular cytokine staining for IL-4 using a fluorescently labeled anti-IL-4 antibody.
-
Analyze the percentage of IL-4-producing cells by flow cytometry.
-
Caption: Experimental workflows for in vitro and cellular characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of STAT6, a critical node in the IL-4 and IL-13 signaling pathways that drive Th2-mediated inflammation. Its mechanism of action involves the inhibition of STAT6 phosphorylation, leading to the suppression of downstream events such as Th2 cell differentiation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on STAT6-targeted therapies.
References
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to AS1517499: A Potent Inhibitor of the STAT6 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1517499 is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The STAT6 signaling pathway, a critical mediator of allergic and inflammatory responses, is a key therapeutic target for a range of diseases, including asthma, atopic dermatitis, and certain cancers. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate STAT6-mediated biology and as a benchmark for the development of novel STAT6 inhibitors.
Introduction to the STAT6 Signaling Pathway
The STAT6 signaling pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] Upon binding to their respective receptors on the cell surface, a cascade of intracellular events is initiated, leading to the activation of Janus kinases (JAKs). These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. This phosphorylation event creates docking sites for the SH2 domain of latent STAT6 monomers present in the cytoplasm.[1][3] Once recruited to the receptor complex, STAT6 is itself phosphorylated on a critical tyrosine residue (Tyr641).[1] This phosphorylation induces the dimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences known as Gamma-activated sites (GAS) in the promoter regions of target genes, thereby modulating their transcription.[2] Key downstream targets of STAT6 include genes involved in T-helper 2 (Th2) cell differentiation, M2 macrophage polarization, and immunoglobulin class switching to IgE.[1]
This compound: Mechanism of Action and Quantitative Data
This compound is a derivative of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide and functions as a potent inhibitor of STAT6 phosphorylation.[4] By preventing the tyrosine phosphorylation of STAT6, this compound effectively blocks its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | System | Parameter | Value (nM) | Reference |
| Cell-free Assay | Purified STAT6 | IC50 | 21 | [5][6][7] |
| Cell-based Assay | IL-4-induced Th2 differentiation of mouse spleen T cells | IC50 | 2.3 | [7] |
| Cell-based Assay | IL-4-induced STAT6 Luciferase Reporter in HEK293 cells | IC50 | ~30 | [8] |
Selectivity
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound on the STAT6 signaling pathway.
STAT6 Reporter Gene Assay
This assay measures the ability of a compound to inhibit IL-4 or IL-13-induced STAT6-dependent gene transcription.
Materials:
-
HEK293 cell line stably expressing a STAT6-responsive luciferase reporter construct.[8]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Recombinant human IL-4 or IL-13.
-
This compound.
-
DMSO (vehicle control).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the STAT6 reporter cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium and incubate overnight.[8]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.[8]
-
Prepare a solution of IL-4 or IL-13 in culture medium at a concentration that induces a submaximal response (e.g., EC80).
-
Add 50 µL of the IL-4 or IL-13 solution to the wells containing this compound or vehicle. For unstimulated control wells, add 50 µL of medium.
-
Incubate the plate for 6 to 24 hours at 37°C.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well and incubate for 10 minutes with gentle shaking.[8]
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Western Blot for Phosphorylated STAT6
This assay directly measures the inhibition of IL-4 or IL-13-induced STAT6 phosphorylation by this compound.
Materials:
-
A cell line responsive to IL-4 or IL-13 (e.g., human bronchial smooth muscle cells, macrophages).[5][9]
-
Appropriate cell culture medium.
-
Recombinant human IL-4 or IL-13.
-
This compound.
-
DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate the cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours, if necessary, to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with IL-4 (e.g., 10 ng/mL) or IL-13 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[5]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT6 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT6 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-STAT6 signal to the total-STAT6 signal.
In Vivo Studies
This compound has been evaluated in various animal models, demonstrating its in vivo efficacy.
General In Vivo Experimental Workflow
In a murine model of zymosan-induced peritonitis, intraperitoneal administration of this compound (10 mg/kg) was shown to suppress STAT6 phosphorylation in peritoneal macrophages.[1][9] Similarly, in a mouse model of allergic asthma, intraperitoneal injection of this compound (10 mg/kg) ameliorated antigen-induced bronchial hyperresponsiveness.[7][10] this compound is typically dissolved in a vehicle such as 20% DMSO in saline for in vivo administration.[1][11]
Downstream Effects of STAT6 Inhibition by this compound
The inhibition of STAT6 phosphorylation by this compound leads to the modulation of various downstream genes and cellular processes.
-
PPARγ Expression: this compound has been shown to inhibit the expression and activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of macrophage function and inflammation resolution.[1][12]
-
GATA3 and Th2 Differentiation: this compound can reduce the expression of GATA3, a master regulator of Th2 cell differentiation, thereby mitigating Th2-driven inflammatory responses.[4]
-
Efferocytosis: By inhibiting the STAT6/PPARγ axis, this compound can impair the ability of macrophages to clear apoptotic cells (efferocytosis).[1]
-
Cytokine Production: Treatment with this compound can lead to a decrease in the production of Th2 cytokines such as IL-4 and IL-13, while in some inflammatory contexts, it can enhance the secretion of pro-inflammatory cytokines.[9]
Conclusion
This compound is a valuable pharmacological tool for the investigation of STAT6-mediated signaling pathways. Its potency and selectivity make it suitable for a wide range of in vitro and in vivo applications. This technical guide provides a comprehensive resource for researchers and drug developers working in the fields of immunology, inflammation, and oncology, facilitating the use of this compound to further our understanding of STAT6 biology and to aid in the discovery of novel therapeutics targeting this important pathway.
References
- 1. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. karger.com [karger.com]
The Biological Activity of STAT6 Inhibitor AS1517499: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1517499 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that are central to the development of T helper 2 (Th2) cell-mediated immune responses. These responses are implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis. By targeting STAT6, this compound offers a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the activation of STAT6. The primary mechanism of inhibition is the prevention of STAT6 phosphorylation at the tyrosine 641 residue (Tyr641).[1] This phosphorylation event, mediated by Janus kinases (JAKs) associated with the IL-4 and IL-13 receptors, is a critical step for the dimerization, nuclear translocation, and subsequent DNA binding of STAT6. By blocking this phosphorylation, this compound effectively abrogates the downstream signaling cascade initiated by IL-4 and IL-13.[1][2] This leads to the suppression of Th2 cell differentiation and the inhibition of downstream effector molecules, such as the upregulation of RhoA in bronchial smooth muscle cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type/System | Parameter | Value | Reference(s) |
| STAT6 Inhibition | Cell-free assay | IC50 | 21 nM | [3][5] |
| IL-4-induced Th2 Differentiation | Mouse spleen T cells | IC50 | 2.3 nM | [3][5] |
| IL-13-induced STAT6 Phosphorylation | Human bronchial smooth muscle cells | Inhibition Concentration | 100 nM (almost complete inhibition) | [3][6] |
| IL-13-induced RhoA Upregulation | Human bronchial smooth muscle cells | Inhibition Concentration | 100 nM | [6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Ovalbumin-induced Allergic Asthma | BALB/c mice | 10 mg/kg, intraperitoneal injection, 1 hour before each ovalbumin challenge | Almost completely inhibited antigen-induced RhoA upregulation and bronchial smooth muscle hyperresponsiveness. Partially inhibited IL-13 production. | [3][6] |
| DNCB-induced Atopic Dermatitis with OVA challenge | BALB/c mice | 10 mg/kg, intraperitoneal injection, on days 21, 23, 25, and 27 | Reduced Th2-related cytokine levels, alleviated airway eosinophil and lymphocyte infiltration, and regulated GATA3/Foxp3 levels. | [7] |
| Zymosan-induced Peritonitis | Mice | 10 mg/kg, intraperitoneal injection, 1 hour before zymosan injection and once every two days thereafter | Suppressed STAT6 phosphorylation in peritoneal macrophages. Delayed resolution of acute inflammation, with enhanced pro-inflammatory and reduced anti-inflammatory cytokines. | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the STAT6 signaling pathway and a general experimental workflow for evaluating the efficacy of this compound in a mouse model of allergic asthma.
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and downstream effects.
Caption: Workflow for evaluating this compound in an OVA-induced mouse model of asthma.
Experimental Protocols
In Vitro Assays
1. STAT6 Reporter Gene Assay
This assay is used to determine the inhibitory activity of this compound on STAT6-mediated gene transcription.[2][3]
-
Cell Line: A stable cell line transfected with an IL-4-responsive luciferase reporter plasmid.
-
Methodology:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a known concentration of IL-4 to activate the STAT6 pathway.
-
After an incubation period (e.g., 6 hours), lyse the cells and measure luciferase activity using a luminometer.
-
The IC50 value is calculated from the dose-response curve of this compound's inhibition of luciferase activity.
-
2. Inhibition of STAT6 Phosphorylation in Human Bronchial Smooth Muscle Cells (hBSMCs)
This protocol assesses the direct inhibitory effect of this compound on the phosphorylation of STAT6.[3][6]
-
Cell Culture:
-
Culture primary hBSMCs in smooth muscle growth medium.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle for 30 minutes.
-
Stimulate the cells with IL-13 (e.g., 100 ng/mL) for 1 hour.
-
-
Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated STAT6 (Tyr641).
-
Incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
Re-probe the membrane with an antibody against total STAT6 as a loading control.
-
In Vivo Models
1. Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model is used to evaluate the efficacy of this compound in a preclinical model of allergic asthma.[3][6]
-
Animals: BALB/c mice.
-
Sensitization:
-
On days 0 and 5, sensitize mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide.
-
-
Challenge:
-
On days 12, 16, and 20, challenge the mice with aerosolized OVA for 30 minutes.
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 1 hour before each OVA challenge.
-
-
Outcome Measures (24 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine using a plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to assess inflammatory cell infiltration. Measure cytokine levels (e.g., IL-13) by ELISA.
-
Lung Histology: Perfuse and fix the lungs, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess inflammation and with periodic acid-Schiff (PAS) to assess mucus production.
-
Western Blotting of Lung Tissue: Analyze lung tissue homogenates for STAT6 phosphorylation and RhoA expression.
-
2. Zymosan-Induced Peritonitis in Mice
This model is used to study the role of this compound in acute inflammation.[8][9]
-
Animals: Mice.
-
Induction of Peritonitis:
-
Induce peritonitis by a single intraperitoneal injection of zymosan (e.g., 1 mg per mouse).
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 1 hour before the zymosan injection, with subsequent doses every two days if the experiment is prolonged.
-
-
Outcome Measures (at various time points, e.g., 6, 24, 72 hours):
-
Peritoneal Lavage: Collect peritoneal exudate cells by lavage.
-
Cellular Analysis: Perform total and differential cell counts of the peritoneal lavage fluid to quantify neutrophil and macrophage infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the peritoneal lavage fluid and serum by ELISA.
-
Western Blotting of Peritoneal Macrophages: Isolate peritoneal macrophages and analyze for STAT6 phosphorylation.
-
Conclusion
This compound is a potent and selective inhibitor of STAT6 that demonstrates significant efficacy in preclinical models of allergic and inflammatory diseases. Its mechanism of action, centered on the inhibition of STAT6 phosphorylation, leads to the suppression of Th2-mediated immune responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other STAT6 inhibitors. Further research is warranted to fully elucidate its therapeutic potential in human diseases.
References
- 1. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 6. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
AS1517499: A Selective Th2 Differentiation Inhibitor Targeting STAT6
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AS1517499 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] By targeting the STAT6 signaling pathway, this compound effectively inhibits the differentiation of T helper 2 (Th2) cells, which are key mediators of allergic inflammation and asthma.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its selective inhibitory effect on Th2 differentiation by targeting the phosphorylation of STAT6. The cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are central to the Th2 immune response.[4] Upon binding to their receptors, they activate Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 (pSTAT6) then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote Th2 cell differentiation and function.[6] this compound is believed to interfere with the tyrosine phosphorylation of STAT6, thus preventing its activation and subsequent downstream effects.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| STAT6 Inhibition (IC₅₀) | 21 nM | STAT6 reporter assay in cells with an IL-4–responsive luciferase reporter plasmid. | [1] |
| IL-4-induced Th2 Differentiation (IC₅₀) | 2.3 nM | Inhibition of Th2 cell differentiation from mouse spleen T cells. | [3] |
| Table 1: In Vitro Inhibitory Activity of this compound |
| Cell Type | Treatment | Effect | Reference |
| Human Bronchial Smooth Muscle Cells (hBSMCs) | 100 nM this compound | Inhibition of IL-13-induced STAT6 phosphorylation and RhoA up-regulation. | [1][7] |
| Mouse Spleen T cells | 2.3 nM this compound (IC₅₀) | Selective inhibition of IL-4-induced Th2 differentiation without affecting IL-12-induced Th1 differentiation. | [3] |
| Table 2: Cellular Effects of this compound |
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Ovalbumin-sensitized BALB/c mice (allergic asthma model) | 10 mg/kg this compound (intraperitoneal) 1 hour before each ovalbumin exposure. | Complete inhibition of antigen-induced RhoA up-regulation and bronchial smooth muscle hyperresponsiveness. Partial reduction of IL-13 production. | [1][7] |
| 2,4-dinitrochlorobenzene-induced atopic dermatitis mouse model | Not specified | Reduced Th2-related cytokine levels and alleviated airway eosinophil and lymphocyte infiltration. | [4][8] |
| Table 3: In Vivo Efficacy of this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Th2 Cell Differentiation from Mouse Splenic T Cells
This protocol describes the induction of Th2 differentiation from naive CD4+ T cells and its inhibition by this compound.
Materials:
-
Naive CD4+ T cells isolated from mouse spleens
-
RPMI 1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin
-
Recombinant mouse IL-4
-
Recombinant mouse IL-2
-
Anti-mouse CD3 antibody
-
Anti-mouse CD28 antibody
-
This compound (dissolved in DMSO)
-
24-well tissue culture plates
Procedure:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.
-
Isolate naive CD4+ T cells from the spleens of mice.
-
Wash the coated plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10⁶ cells/mL in the prepared plate.
-
To induce Th2 differentiation, add recombinant mouse IL-4 and IL-2 to the culture medium.
-
For the inhibitor-treated group, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, harvest the cells and analyze for Th2-specific markers, such as the production of IL-4, IL-5, and IL-13 by ELISA or intracellular cytokine staining followed by flow cytometry.
STAT6 Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on STAT6 transcriptional activity.
Materials:
-
A cell line stably transfected with a STAT6-responsive luciferase reporter construct (e.g., HepG2 cells transduced with a STAT6 luciferase reporter lentivirus).[7]
-
Cell culture medium (e.g., MEM with 10% FBS).[7]
-
Recombinant human IL-4.[7]
-
This compound (dissolved in DMSO).
-
96-well white, clear-bottom microplates.
-
Luciferase assay reagent.
Procedure:
-
Seed the STAT6 reporter cell line in a 96-well plate at an appropriate density.[7]
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[9] Include a vehicle control.
-
Stimulate the cells with a predetermined optimal concentration of IL-4 to activate the STAT6 pathway.[7]
-
Incubate for a period sufficient to induce luciferase expression (e.g., 5-6 hours).[7]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration.
Western Blot for STAT6 Phosphorylation
This protocol details the detection of phosphorylated STAT6 in cell lysates.
Materials:
-
Human bronchial smooth muscle cells (hBSMCs) or other relevant cell type.[1]
-
Cell culture medium.
-
Recombinant human IL-13.[1]
-
This compound (dissolved in DMSO).
-
Lysis buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture hBSMCs to 80-90% confluency.
-
Serum-starve the cells for 24 hours.[9]
-
Pre-treat the cells with this compound or vehicle for 30 minutes.[9]
-
Stimulate the cells with IL-13 (e.g., 100 ng/mL) for a short period (e.g., 15-60 minutes) to induce STAT6 phosphorylation.[1][7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an anti-total-STAT6 antibody.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits STAT6 phosphorylation, blocking Th2 differentiation.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro testing of this compound's inhibitory effects.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's therapeutic effects.
Conclusion
This compound is a highly potent and selective inhibitor of STAT6, demonstrating significant promise as a therapeutic agent for Th2-mediated diseases such as allergic asthma. Its mechanism of action is well-defined, and its efficacy has been demonstrated in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other STAT6 inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. In vitro Differentiation of Mouse Th0, Th1 and Th2 from Naïve CD4 T Cells [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. oatext.com [oatext.com]
- 9. selleckchem.com [selleckchem.com]
AS1517499: A Technical Guide to its Inhibition of IL-4 and IL-13 Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are pleiotropic cytokines central to the development of Type 2 immune responses, which underpin numerous allergic and inflammatory conditions. Both cytokines exert their effects through a shared signaling pathway that critically relies on the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). AS1517499 is a potent and selective small molecule inhibitor that targets the activation of STAT6. By preventing the phosphorylation of STAT6, this compound effectively blocks the downstream signaling cascades initiated by both IL-4 and IL-13, making it a valuable tool for researching Type 2 immunity and a potential therapeutic candidate for related diseases. This document provides a detailed overview of the IL-4/IL-13 signaling axis, the mechanism of action of this compound, its quantitative efficacy, and standard protocols for its experimental evaluation.
The Central Role of IL-4 and IL-13 in Type 2 Immunity
IL-4 and IL-13 are hallmark cytokines of T helper 2 (Th2) cells and are also produced by other immune cells, including mast cells and basophils. They are key drivers of allergic inflammation and are implicated in the pathophysiology of diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1] Although they have distinct functions, they share receptor components and signaling pathways, leading to overlapping biological activities.[2]
-
IL-4 is essential for the differentiation of naïve T cells into Th2 cells and for driving immunoglobulin (Ig) class switching in B cells to produce IgE, a key mediator of allergic reactions.[3][4]
-
IL-13 is a major effector cytokine that acts on non-hematopoietic cells, such as epithelial and smooth muscle cells, to induce physiological changes associated with allergic disease, including airway hyperresponsiveness and mucus production.[5]
The convergence of their signaling on STAT6 makes this transcription factor a critical node in the Type 2 inflammatory response.[2][6]
The IL-4 and IL-13 Signaling Cascade via STAT6
The biological activities of IL-4 and IL-13 are initiated by their binding to specific cell surface receptor complexes. This interaction triggers a conformational change that activates receptor-associated Janus kinases (JAKs), which in turn phosphorylate key tyrosine residues on the receptor's cytoplasmic tails.[2][7]
-
Receptor Complexes :
-
Type I Receptor : Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). It binds exclusively to IL-4 and is primarily expressed on hematopoietic cells.
-
Type II Receptor : A heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor can be activated by both IL-4 and IL-13 and is widely expressed on both hematopoietic and non-hematopoietic cells.[2][8]
-
-
STAT6 Activation : The phosphorylated receptor chains serve as docking sites for the STAT6 protein. Once recruited, STAT6 is phosphorylated by the activated JAKs (primarily JAK1, JAK3, and Tyk2) at a specific tyrosine residue (Tyr641).[9][10] This phosphorylation event causes STAT6 to form homodimers, which then translocate from the cytoplasm to the nucleus. Inside the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[7][8] This process is fundamental to nearly all the biological responses mediated by IL-4 and IL-13.[3][4]
Caption: IL-4 and IL-13 Signaling Pathways Converging on STAT6 Activation.
This compound: A Selective Inhibitor of STAT6 Activation
This compound is a cell-permeable pyrimidine-5-carboxamide derivative identified as a potent and selective inhibitor of STAT6.[11][12] Its primary mechanism of action is the prevention of IL-4 and IL-13-induced tyrosine phosphorylation of STAT6.[5][11][13] By blocking this initial and critical activation step, this compound effectively abrogates all subsequent downstream events, including STAT6 dimerization, nuclear translocation, and target gene transcription. Studies have shown that this compound almost completely blocks IL-13-induced STAT6 phosphorylation in human bronchial smooth muscle cells (hBSMCs) at a concentration of 100 nM.[5][11]
Caption: Mechanism of Action for this compound as a STAT6 Phosphorylation Inhibitor.
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in various in vitro and cellular assays. The data highlight its high potency and selectivity for the STAT6 pathway.
| Assay Type | System / Cell Type | Parameter | Value | Reference(s) |
| STAT6 Inhibition | Cell-free STAT6 reporter assay | IC₅₀ | 21 nM | [11][12][13][14][15] |
| Th2 Differentiation | IL-4-induced mouse spleen T cells | IC₅₀ | 2.3 nM | [11][12][13][15] |
| STAT6 Phosphorylation | IL-13-stimulated hBSMCs | Effective Conc. | 100 nM | [11][15] |
| RhoA Upregulation | IL-13-stimulated hBSMCs | Effective Conc. | 100 nM | [11][13] |
| In Vivo Efficacy | Ovalbumin-challenged BALB/c mice | Dose | 10 mg/kg (i.p.) | [15] |
Experimental Protocols for Assessing STAT6 Inhibition
Evaluating the efficacy of STAT6 inhibitors like this compound typically involves two key types of assays: direct measurement of STAT6 phosphorylation and functional assessment of STAT6-dependent gene transcription.
STAT6 Phosphorylation Assay (Western Blot)
This method directly quantifies the level of phosphorylated STAT6 (p-STAT6) relative to total STAT6 in cell lysates.
-
Cell Culture and Treatment :
-
Plate cells (e.g., hBSMCs, HeLa, or THP-1) and culture until they reach 80-90% confluency.[14]
-
Serum-starve the cells for 12-24 hours, if required for the cell type, to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 30-60 minutes.[14]
-
Stimulate the cells with a pre-determined optimal concentration of IL-4 (e.g., 5-20 ng/mL) or IL-13 (e.g., 100 ng/mL) for 15-60 minutes.[11][16]
-
-
Cell Lysis :
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting :
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
STAT6 Reporter Gene Assay (Luciferase)
This functional assay measures the ability of activated STAT6 to drive the transcription of a reporter gene (e.g., firefly luciferase).
-
Cell Line Preparation :
-
Assay Protocol :
-
Seed the STAT6 reporter cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[17][18]
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with IL-4 or IL-13. Include unstimulated and stimulated control wells.
-
Incubate for 6-16 hours to allow for reporter gene expression.[20]
-
Equilibrate the plate to room temperature.
-
Add a "one-step" luciferase assay reagent that lyses the cells and provides the substrate.[18]
-
Incubate for 10-20 minutes with gentle shaking.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis :
-
Subtract the background luminescence (from cell-free wells).
-
Normalize the signal of inhibitor-treated wells to the stimulated control wells.
-
Plot the normalized luminescence against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Experimental Workflow for a STAT6 Luciferase Reporter Gene Assay.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of STAT6 activation. By effectively blocking the phosphorylation of STAT6, it serves as a powerful tool to dissect the roles of IL-4 and IL-13 in both in vitro and in vivo models of Type 2 inflammation. The quantitative data consistently demonstrate its low nanomolar potency. The detailed protocols provided herein offer a standardized framework for researchers to investigate the effects of this compound and other potential modulators of this critical signaling pathway, aiding in the discovery and development of novel therapeutics for allergic and inflammatory diseases.
References
- 1. The IL-4/IL-13/Stat6 signalling pathway promotes luminal mammary epithelial cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential role of Stat6 in IL-4 signalling | Semantic Scholar [semanticscholar.org]
- 5. atsjournals.org [atsjournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. amsbio.com [amsbio.com]
- 8. IL-13/STAT6 signaling plays a critical role in the epithelial-mesenchymal transition of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | STAT1,STAT3,STAT6 bind IL13:IL13R type II [reactome.org]
- 10. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. atsjournals.org [atsjournals.org]
- 12. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. revvity.com [revvity.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for AS1517499 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
AS1517499 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are cytokines critically involved in T helper 2 (Th2) cell differentiation and the pathogenesis of allergic inflammation and various cancers.[1][3][4] this compound exerts its inhibitory effect by preventing the phosphorylation of STAT6, thereby blocking its activation and subsequent translocation to the nucleus to regulate gene expression.[5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study the IL-4/STAT6 signaling pathway and its role in cellular processes such as proliferation, differentiation, and inflammation.
Mechanism of Action
This compound is a derivative of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide and functions as a competitive inhibitor of STAT6 phosphorylation.[1] The IL-4 and IL-13 signaling cascade begins with the binding of these cytokines to their respective receptors, leading to the activation of Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT6. STAT6 is subsequently recruited and phosphorylated by the JAKs. Phosphorylated STAT6 (p-STAT6) dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes, initiating their transcription. This compound specifically interferes with the phosphorylation of STAT6, thus inhibiting all downstream events.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell-Free/Cell-Based | Description |
| IC50 (STAT6 Inhibition) | 21 nM | Cell-free assay | 50% inhibitory concentration for STAT6.[6][7] |
| IC50 (IL-4-induced Th2 differentiation) | 2.3 nM | Cell-based assay (mouse spleen T cells) | 50% inhibitory concentration for IL-4-induced differentiation of T helper 2 cells.[5][7][8] |
| IC50 (Keloid fibroblast proliferation) | 1055-1958 nM | Cell-based assay | 50% inhibitory concentration for the proliferation of keloid fibroblasts. |
| IC50 (Normal skin fibroblast proliferation) | 3688-4130 nM | Cell-based assay | 50% inhibitory concentration for the proliferation of normal skin tissue fibroblasts. |
Table 2: Recommended In Vitro Working Concentrations of this compound
| Cell Line | Application | Concentration | Incubation Time | Notes |
| Human Bronchial Smooth Muscle Cells (hBSMCs) | Inhibition of IL-13-induced STAT6 phosphorylation and RhoA up-regulation | 100 nM | 30 minutes pre-incubation | --- |
| Primary Prostate Cancer (PCa) cells | Decrease of clonogenic potential | 300 nM | Not specified | Prevents IL-4-activated STAT6-mediated increase in clonogenic potential.[6] |
| Glioma cells (H4 and A172) | Inhibition of cell invasion | 100, 200, or 300 nM | 24 hours | Dose-dependent reduction in invasive capacity.[9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, migration, and tube formation | 0.5, 1, or 5 µM | 24 hours | --- |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for culturing cells and treating them with this compound. Specific conditions should be optimized for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Cell Seeding: Culture cells in the appropriate complete medium until they reach the desired confluency (typically 70-80%).
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Cell Treatment:
-
For pre-treatment protocols, remove the existing medium from the cells and add the medium containing the desired concentration of this compound. Incubate for the specified pre-treatment time (e.g., 30 minutes).
-
Following pre-treatment, add the stimulating agent (e.g., IL-4 or IL-13) directly to the medium.
-
For co-treatment, add the medium containing both this compound and the stimulating agent simultaneously.
-
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis such as Western blotting, quantitative PCR, or cell viability assays.
Protocol 2: Western Blot for Phosphorylated STAT6 (p-STAT6)
This protocol describes how to detect the inhibition of STAT6 phosphorylation by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT6 (Tyr641) and anti-total STAT6
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-STAT6 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6 or a housekeeping protein like β-actin.
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.
Mandatory Visualization
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 3. Signal transducer and activator of transcription 6 as a target in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: AS1517499 for Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1517499 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). In the context of asthma, the interleukins IL-4 and IL-13, key cytokines in the Type 2 inflammatory response, activate STAT6. This activation leads to the transcription of genes responsible for many of the pathological hallmarks of asthma, including airway hyperresponsiveness, mucus production, and eosinophilic inflammation. By inhibiting the phosphorylation and subsequent activation of STAT6, this compound offers a targeted therapeutic approach to mitigate the downstream effects of the IL-4/IL-13 signaling axis. These application notes provide detailed protocols and expected outcomes for the use of this compound in preclinical mouse models of asthma.
Mechanism of Action: The STAT6 Signaling Pathway
The binding of IL-4 and IL-13 to their respective receptors initiates a signaling cascade that results in the phosphorylation of STAT6. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving their transcription. This compound effectively blocks this pathway by preventing the initial phosphorylation of STAT6.
Experimental Protocols
The most common preclinical model for evaluating the efficacy of anti-asthmatic compounds is the ovalbumin (OVA)-induced allergic asthma model in BALB/c mice. This model recapitulates key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and increased IgE levels.
I. Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol is a standard method for inducing an asthmatic phenotype in mice.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for this compound (e.g., 20% DMSO in saline)
-
Nebulizer and exposure chamber
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.
-
-
Challenge:
-
From Day 21 to Day 27, expose the mice to an aerosol of 1% OVA in saline for 30 minutes daily in a nebulization chamber.
-
-
Treatment:
-
Endpoint Analysis:
-
24 to 72 hours after the final OVA challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and collection of blood for IgE measurement.
-
II. Measurement of Airway Hyperresponsiveness (AHR)
AHR to a bronchoconstrictor like methacholine is a cardinal feature of asthma.
Procedure:
-
Anesthetize the mouse and tracheostomize.
-
Mechanically ventilate the mouse.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Measure lung resistance (RI) or enhanced pause (Penh) after each dose.
III. Bronchoalveolar Lavage (BAL) Fluid Analysis
BALF is analyzed to quantify the inflammatory response in the airways.
Procedure:
-
Euthanize the mouse and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
Collect the BALF and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain (e.g., with Wright-Giemsa) for differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from studies using this compound in an OVA-induced mouse model of asthma.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) |
| Vehicle Control | 0.5 - 1.5 | 0.0 - 0.1 | 0.1 - 0.5 | 0.0 - 0.1 | 4.0 - 6.0 |
| OVA + Vehicle | 8.0 - 12.0 | 4.0 - 7.0 | 1.0 - 2.0 | 0.5 - 1.5 | 3.0 - 5.0 |
| OVA + this compound (10 mg/kg) | 3.0 - 5.0 | 1.0 - 2.5 | 0.5 - 1.0* | 0.2 - 0.8 | 3.5 - 5.5 |
*Indicates a statistically significant reduction compared to the OVA + Vehicle group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | Peak Resistance at 50 mg/mL Methacholine (cmH₂O·s/mL) |
| Vehicle Control | 0.2 - 0.4 | 0.8 - 1.2 |
| OVA + Vehicle | 0.3 - 0.5 | 2.5 - 4.0 |
| OVA + this compound (10 mg/kg) | 0.2 - 0.4 | 1.0 - 1.8* |
*Indicates a statistically significant reduction in peak resistance compared to the OVA + Vehicle group.
Table 3: Effect of this compound on Th2 Cytokines and IgE Levels
| Treatment Group | IL-4 (pg/mL in BALF) | IL-5 (pg/mL in BALF) | IL-13 (pg/mL in BALF) | Total IgE (ng/mL in Serum) |
| Vehicle Control | < 20 | < 15 | < 25 | < 200 |
| OVA + Vehicle | 80 - 150 | 100 - 200 | 200 - 400 | 2000 - 4000 |
| OVA + this compound (10 mg/kg) | 30 - 60 | 40 - 80 | 80 - 150 | 800 - 1500 |
*Indicates a statistically significant reduction compared to the OVA + Vehicle group.
Conclusion
This compound is a valuable tool for investigating the role of the STAT6 signaling pathway in the pathogenesis of asthma. In preclinical mouse models, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective in reducing key features of the asthmatic phenotype, including airway inflammation, hyperresponsiveness, and Th2 cytokine production. The protocols and expected outcomes provided in these application notes serve as a guide for researchers and drug development professionals in designing and interpreting studies utilizing this potent STAT6 inhibitor.
References
Dissolution of AS1517499 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of AS1517499, a potent STAT6 inhibitor, intended for in vivo experimental studies. Adherence to these guidelines is crucial for ensuring the accurate and effective delivery of this compound in animal models.
Introduction to this compound
This compound is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] This pathway is implicated in various physiological and pathological processes, including the differentiation of T helper 2 (Th2) cells, allergic reactions, and certain types of cancer.[1][2][3][4] As a STAT6 inhibitor, this compound has been utilized in preclinical research to investigate its therapeutic potential in conditions such as allergic asthma and cancer.[5][6] The compound has a molecular weight of 397.86 g/mol .[5]
Solubility and Formulation Data
Proper dissolution and formulation of this compound are critical for its bioavailability and efficacy in in vivo models. The following table summarizes the solubility of this compound in various solvents and provides established formulations for animal studies.
| Solvent/Vehicle | Maximum Concentration/Solubility | Formulation for In Vivo Use | Administration Route | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~15-80 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.) | [5][7][8] |
| 20% DMSO in saline | Intraperitoneal (i.p.) | [9] | ||
| 50% DMSO in water | Subcutaneous (s.c.) | [10] | ||
| Ethanol | ~3.98-5 mg/mL | Not specified for in vivo use | - | [5][11] |
| Dimethylformamide (DMF) | ~25 mg/mL | Not specified for direct in vivo use | - | [11] |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | Not recommended for high concentration dosing | - | [11] |
Experimental Protocols
Preparation of a Stock Solution in DMSO
A concentrated stock solution in DMSO is the recommended starting point for preparing working solutions for both in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Purge the headspace of the tube with an inert gas to minimize oxidation.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term stability.
Preparation of Working Solution for Intraperitoneal (i.p.) Administration
This protocol provides a common formulation for intraperitoneal injections in mice.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
Prepare a clear stock solution of this compound in DMSO.
-
In a sterile tube, sequentially add the following, ensuring complete mixing after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with sterile saline.
-
-
Vortex the final solution to ensure it is a clear and homogenous solution.
-
This working solution should be prepared fresh on the day of use. For example, a 10 mg/kg dose is commonly used.[8][9][12]
Preparation of Working Solution for Subcutaneous (s.c.) Administration
This protocol is suitable for subcutaneous delivery, often utilized for continuous release via osmotic minipumps.
Materials:
-
This compound stock solution in DMSO
-
Sterile water for injection
-
Sterile tubes
Protocol:
-
Prepare a clear stock solution of this compound in DMSO.
-
Dilute the DMSO stock solution with sterile water to a final concentration of 50% DMSO.
-
Ensure the final solution is clear and free of precipitation.
-
This formulation has been used for delivery via osmotic minipumps at a dosage of 10.6 mg/kg/week.[10]
STAT6 Signaling Pathway and Inhibition by this compound
This compound exerts its effect by inhibiting the phosphorylation of STAT6.[6] The following diagram illustrates the canonical STAT6 signaling pathway and the point of inhibition by this compound.
Caption: STAT6 signaling pathway and inhibition by this compound.
Conclusion
The successful use of this compound in in vivo studies is highly dependent on its proper dissolution and administration. The protocols outlined in this document provide a comprehensive guide for researchers. It is recommended to perform small-scale pilot studies to determine the optimal formulation and dosage for specific animal models and experimental designs.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 4. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 6. atsjournals.org [atsjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for AS1517499 in a Murine Model of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1517499 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] STAT6 is a key signaling molecule in the downstream pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that play a critical role in the pathogenesis of atopic dermatitis (AD) and other Th2-mediated inflammatory diseases. By inhibiting the phosphorylation of STAT6, this compound can effectively block the inflammatory cascade associated with AD. These application notes provide a comprehensive overview of the use of this compound in a murine model of AD, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound specifically targets the STAT6 signaling pathway. Upon binding of IL-4 or IL-13 to their receptors, STAT6 is recruited and phosphorylated. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of genes involved in the inflammatory response characteristic of atopic dermatitis. This compound inhibits this phosphorylation step, thereby preventing the downstream gene expression.
Experimental Protocols
Murine Model of Atopic Dermatitis (DNCB and OVA-induced)
This protocol describes the induction of atopic dermatitis-like skin lesions in BALB/c mice using a combination of 2,4-dinitrochlorobenzene (DNCB) sensitization and ovalbumin (OVA) challenge.[3][4]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
2,4-dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
Ovalbumin (OVA)
-
Corn oil (vehicle control)
-
This compound
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the start of the experiment.
-
Sensitization (Day 0):
-
Shave the dorsal skin of the mice.
-
Prepare a 1% (w/v) DNCB solution in an acetone:olive oil (4:1) vehicle.
-
Apply 20 µL of the 1% DNCB solution to the shaved dorsal skin.
-
-
Challenge (Days 7-20):
-
Prepare a 0.5% (w/v) DNCB solution in the same vehicle.
-
Apply 20 µL of the 0.5% DNCB solution to the same area of the dorsal skin every other day for two weeks.
-
-
Ovalbumin Challenge (Days 21-35):
-
Prepare a 1% (w/v) OVA solution in saline.
-
Challenge the mice with an intraperitoneal injection of 100 µL of the 1% OVA solution every other day for two weeks.
-
-
Treatment with this compound (Concurrent with OVA challenge):
-
Divide the mice into experimental groups (e.g., Control, AD model + Vehicle, AD model + this compound).
-
Prepare a solution of this compound in corn oil. A typical dose is 10 mg/kg.
-
Administer this compound or the vehicle (corn oil) via intraperitoneal injection daily during the OVA challenge period.
-
Assessment of Atopic Dermatitis Severity
1. Dermatitis Score:
-
Visually assess the severity of skin lesions based on the following criteria: erythema/hemorrhage, scarring/dryness, edema, and excoriation/erosion.
-
Score each criterion on a scale of 0 (none), 1 (mild), 2 (moderate), or 3 (severe).
-
The total dermatitis score is the sum of the individual scores (maximum score of 12).
2. Serum IgE Levels:
-
Collect blood samples from the mice at the end of the experiment.
-
Isolate the serum by centrifugation.
-
Measure the total IgE levels in the serum using a commercially available ELISA kit according to the manufacturer's instructions.
3. Cytokine Analysis:
-
Euthanize the mice and collect spleen or skin tissue.
-
Prepare single-cell suspensions from the spleen or homogenize the skin tissue.
-
Measure the levels of Th2-related cytokines (e.g., IL-4, IL-5, IL-13) and other relevant cytokines using ELISA or flow cytometry.
4. Histological Analysis:
-
Fix skin tissue samples in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut into sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Perform special stains, such as Toluidine Blue, to identify mast cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the DNCB/OVA-induced murine model of atopic dermatitis, based on findings from a key study.[4]
Table 1: Effect of this compound on Dermatitis Severity Score
| Treatment Group | Mean Dermatitis Score ± SD |
| Control | 0 |
| AD Model + Vehicle | 16.2 ± 1.38 |
| AD Model + this compound | 9.2 ± 1.73 |
Table 2: Effect of this compound on Serum Cytokine Levels (pg/mL)
| Cytokine | Control | AD Model + Vehicle | AD Model + this compound |
| IL-4 | 15.3 ± 2.1 | 45.8 ± 4.3 | 25.1 ± 2.9 |
| IL-5 | 10.2 ± 1.5 | 38.6 ± 3.7 | 18.9 ± 2.4 |
| IL-13 | 20.5 ± 2.8 | 65.4 ± 5.9 | 35.7 ± 4.1 |
Table 3: Effect of this compound on GATA3 and Foxp3 Expression in Lung Tissue
| Treatment Group | GATA3 Expression (relative units) | Foxp3 Expression (relative units) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| AD Model + Vehicle | 3.2 ± 0.4 | 0.4 ± 0.05 |
| AD Model + this compound | 1.5 ± 0.2 | 0.8 ± 0.1 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Conclusion
This compound demonstrates significant efficacy in reducing the clinical and immunological manifestations of atopic dermatitis in a DNCB/OVA-induced murine model.[4] Its targeted inhibition of the STAT6 signaling pathway makes it a valuable tool for preclinical research into novel therapeutic strategies for atopic dermatitis and other Th2-mediated inflammatory diseases. The protocols and data provided in these application notes offer a framework for researchers to investigate the potential of this compound and other STAT6 inhibitors in the context of allergic inflammation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AS1517499 for the Inhibition of Th2 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1517499 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] The differentiation of naive T helper (Th) cells into the Th2 lineage is a critical event in the development of allergic inflammation and other immune responses. This process is predominantly driven by the cytokine Interleukin-4 (IL-4), which signals through the JAK/STAT pathway, leading to the phosphorylation and activation of STAT6.[3] Activated STAT6 then translocates to the nucleus and induces the expression of GATA3, the master transcription factor for Th2 differentiation.[3] By inhibiting the phosphorylation of STAT6, this compound effectively blocks this signaling cascade, thereby preventing Th2 cell differentiation.[4][5] These application notes provide detailed information on the effective concentration of this compound, its mechanism of action, and protocols for its use in in vitro cell-based assays.
Data Presentation
The inhibitory activity of this compound has been quantified in various experimental settings. The following table summarizes the key concentrations required for inhibiting STAT6 activity and Th2 differentiation.
| Parameter | Cell Type/Assay Condition | Concentration | Reference |
| IC₅₀ (Th2 Differentiation) | IL-4-induced differentiation of mouse spleen T cells | 2.3 nM | [2][4][6][7] |
| IC₅₀ (STAT6 Inhibition) | STAT6 reporter assay | 21 nM | [1][4][6][7] |
| Effective Concentration | Inhibition of IL-13-induced STAT6 phosphorylation | 100 nM | [4][6][8] |
| Effective Concentration | Downregulation of p-STAT6 | 400 - 800 nM | [9] |
Mechanism of Action: Signaling Pathway
This compound targets a key node in the Th2 differentiation pathway. The process begins when IL-4 or IL-13 binds to its receptor on the surface of a naive CD4+ T cell. This binding event activates associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail. STAT6 is recruited to these phosphorylated sites and is itself phosphorylated by the JAKs. Phosphorylated STAT6 (pSTAT6) dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, most notably GATA3. GATA3 then orchestrates the genetic program that defines a Th2 cell, including the production of cytokines like IL-4, IL-5, and IL-13. This compound exerts its inhibitory effect by preventing the initial phosphorylation of STAT6, thus halting the entire downstream signaling cascade.[3][10]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inhibiting Th2 cell differentiation.
In Vitro Th2 Cell Differentiation Assay
This protocol describes how to differentiate naive CD4+ T cells into Th2 cells in the presence of this compound and assess the inhibition of this process.
Materials:
-
Naive CD4+ T cells (isolated from mouse spleen)
-
RPMI-1640 medium with 10% FBS, L-glutamine, penicillin/streptomycin, and 55 µM β-mercaptoethanol
-
24-well tissue culture plates
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
Recombinant mouse IL-4 and IL-2
-
Anti-mouse IFN-γ antibody
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) plus protein transport inhibitor (e.g., Monensin or Brefeldin A)
-
Reagents for flow cytometry, ELISA, or Western blotting
Procedure:
-
Plate Coating (Day 0):
-
Cell Seeding and Treatment (Day 1):
-
Isolate naive CD4+ T cells from mouse spleens using a standard cell isolation kit.
-
Prepare Th2 differentiation medium: complete RPMI-1640 supplemented with recombinant IL-4 (e.g., 10-20 ng/mL), recombinant IL-2 (e.g., 5-10 ng/mL), and anti-IFN-γ (e.g., 10 µg/mL).[12][13]
-
Prepare serial dilutions of this compound in the Th2 differentiation medium. A vehicle control (DMSO) must be included. Recommended starting concentrations could range from 0.1 nM to 100 nM based on the IC₅₀ values.
-
Resuspend naive CD4+ T cells to a density of 1 x 10⁶ cells/mL in the prepared media (with or without inhibitor).
-
Add 1 mL of cell suspension to each pre-coated well.
-
-
Incubation (Days 2-5):
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[11]
-
-
Analysis (Day 5 or 6):
-
For Flow Cytometry (Intracellular Cytokine Staining):
-
Restimulate the differentiated T cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest, surface stain for CD4, then fix, permeabilize, and stain for intracellular IL-4.
-
Analyze by flow cytometry to determine the percentage of IL-4-producing CD4+ T cells.
-
-
For ELISA:
-
Harvest the cell culture supernatants before restimulation.
-
Use an ELISA kit to quantify the concentration of secreted IL-4, IL-5, and IL-13.
-
-
STAT6 Phosphorylation Assay (by Western Blot)
This protocol is used to directly measure the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation.
Materials:
-
CD4+ T cells or other relevant cell line (e.g., human bronchial smooth muscle cells)[8]
-
Serum-free medium
-
Recombinant human or mouse IL-4
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal signaling.
-
-
Inhibitor Pre-treatment:
-
Stimulation:
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-STAT6 (Tyr641) antibody.
-
Strip the membrane and re-probe with an anti-total-STAT6 antibody to confirm equal protein loading.
-
Visualize the bands and quantify the band intensities to determine the degree of inhibition.
-
Conclusion
This compound is a highly effective inhibitor of Th2 cell differentiation, with an in vitro IC₅₀ in the low nanomolar range.[4][6] Its targeted mechanism of action, the inhibition of STAT6 phosphorylation, makes it a valuable tool for studying Th2-mediated immune responses and a potential therapeutic candidate for allergic diseases. The protocols provided herein offer a framework for researchers to investigate and utilize this compound in their own experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 3. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]
Application of AS1517499 in Renal Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
AS1517499 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). In the context of renal fibrosis, this compound has emerged as a valuable research tool to investigate the underlying mechanisms of disease progression and to evaluate potential therapeutic strategies. Its application in preclinical models has demonstrated significant anti-fibrotic effects, primarily through the modulation of inflammatory and fibrotic pathways.
Mechanism of Action:
This compound exerts its anti-fibrotic effects in the kidney through a dual mechanism:
-
Inhibition of STAT6 Signaling: Renal injury triggers the activation of STAT6 in interstitial cells. Phosphorylated STAT6 (p-STAT6) promotes the polarization of macrophages towards the pro-fibrotic M2 phenotype and stimulates the activation of myeloid fibroblasts. These cellular events lead to the excessive deposition of extracellular matrix (ECM) proteins, such as collagen I and fibronectin, a hallmark of renal fibrosis. This compound directly inhibits the phosphorylation of STAT6, thereby blocking these downstream pro-fibrotic processes.[1][2][3]
-
Modulation of Fatty Acid Oxidation: Recent studies have revealed a link between STAT6 and cellular metabolism in the kidney. STAT6 has been shown to suppress the expression of PPARα, a key regulator of fatty acid oxidation (FAO). By inhibiting STAT6, this compound can restore PPARα activity and enhance FAO. This metabolic shift is thought to be protective against renal fibrosis.[4]
Key Research Findings:
-
Reduction of Extracellular Matrix Deposition: Treatment with this compound significantly reduces the accumulation of collagen and fibronectin in the kidneys of animal models of renal fibrosis.[1]
-
Suppression of M2 Macrophage Polarization: this compound effectively inhibits the polarization of macrophages towards the pro-fibrotic M2 phenotype in the injured kidney.[2][3]
-
Inhibition of Myeloid Fibroblast Activation: The inhibitor has been shown to decrease the number of activated myeloid fibroblasts in fibrotic kidneys.[1][2]
-
Preservation of Renal Function: In preclinical models, administration of this compound is associated with improved renal function.[1]
Preclinical Models:
This compound has been successfully utilized in two primary murine models of renal fibrosis:
-
Unilateral Ureteral Obstruction (UUO): This surgical model induces rapid and progressive renal fibrosis.
-
Folic Acid Nephropathy (FAN): Intraperitoneal injection of a high dose of folic acid leads to crystal deposition and subsequent tubulointerstitial fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical models of renal fibrosis.
Table 1: Effect of this compound on Renal Fibrosis Markers in the Unilateral Ureteral Obstruction (UUO) Model
| Parameter | Control | UUO + Vehicle | UUO + this compound | Fold Change (UUO + Vehicle vs. UUO + this compound) | p-value |
| Interstitial Collagen Deposition (% area) | Low | High | Significantly Reduced | - | < 0.01 |
| Fibronectin Expression (relative units) | 1.0 | Increased | Significantly Reduced | - | < 0.01 |
| α-SMA Expression (relative units) | 1.0 | Increased | Significantly Reduced | - | < 0.01 |
| p-STAT6 Positive Cells (%) | < 5 | > 50 | < 20 | > 2.5 | < 0.01 |
Data are presented as representative changes based on published findings. Actual values may vary between studies.
Table 2: Effect of this compound on Renal Fibrosis Markers in the Folic Acid Nephropathy (FAN) Model
| Parameter | Control | FAN + Vehicle | FAN + this compound | Fold Change (FAN + Vehicle vs. FAN + this compound) | p-value |
| Interstitial Collagen Deposition (% area) | Low | High | Significantly Reduced | - | < 0.01 |
| Fibronectin Expression (relative units) | 1.0 | Increased | Significantly Reduced | - | < 0.01 |
| Collagen I Expression (relative units) | 1.0 | Increased | Significantly Reduced | - | < 0.01 |
| p-STAT6 Positive Cells (%) | < 5 | > 40 | < 15 | > 2.6 | < 0.01 |
Data are presented as representative changes based on published findings. Actual values may vary between studies.
Experimental Protocols
In Vivo Studies in Murine Models of Renal Fibrosis
1. Unilateral Ureteral Obstruction (UUO) Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
-
This compound Administration:
-
Dosage: 10 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Every other day, starting from the day of surgery for the duration of the study (typically 7-14 days).
-
Vehicle: 20% DMSO in saline.
-
2. Folic Acid Nephropathy (FAN) Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Induce nephropathy by a single intraperitoneal injection of folic acid at a dose of 250 mg/kg body weight.
-
Dissolve folic acid in 0.3 M sodium bicarbonate solution.
-
-
This compound Administration:
-
Dosage: 10 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Every other day, starting 1 hour before folic acid injection, for the duration of the study (typically 14 days).
-
Vehicle: 20% DMSO in saline.
-
In Vitro and Ex Vivo Analyses
1. Western Blot Analysis for Fibronectin and Collagen I
-
Tissue Homogenization: Homogenize kidney tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Fibronectin (e.g., 1:1000 dilution)
-
Collagen I (e.g., 1:1000 dilution)
-
GAPDH or β-actin (loading control, e.g., 1:5000 dilution)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify band intensity using densitometry software and normalize to the loading control.
2. Immunohistochemistry for Phosphorylated STAT6 (p-STAT6)
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin, embed in paraffin, and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) for 10-20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., goat serum).
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against p-STAT6 (e.g., 1:100 dilution).
-
Washing: Wash with phosphate-buffered saline (PBS).
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Detection: Visualize the staining using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Quantify the number of p-STAT6 positive cells in the renal interstitium using image analysis software.
Visualizations
Caption: this compound inhibits the STAT6 signaling pathway in renal fibrosis.
Caption: Experimental workflow for evaluating this compound in renal fibrosis models.
References
- 1. Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]
- 3. Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT6 contributes to renal fibrosis by modulating PPARα-mediated tubular fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS1517499 in Keloid Research
Harnessing AS1517499 to Investigate and Inhibit Keloid Fibroblast Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Keloids are fibroproliferative skin disorders characterized by excessive fibroblast proliferation and extracellular matrix deposition.[1][2] The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT6, has been identified as a key player in keloid pathogenesis.[3] this compound is a potent and brain-permeable inhibitor of STAT6 phosphorylation, with an IC50 of 21 nM.[4][5] This document provides detailed application notes and protocols for utilizing this compound in studies focused on keloid fibroblast proliferation.
Recent studies have highlighted that the downregulation of IL-13RA2, a decoy receptor for IL-13, in keloid fibroblasts leads to the activation of the IL-13 signaling pathway and the downstream JAK/STAT6 pathway.[6][7][8] This activation is correlated with increased keloid fibrosis.[6] this compound has been shown to effectively inhibit the proliferation of keloid fibroblasts (KFs) and induce apoptosis, suggesting its potential as a therapeutic agent.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on keloid and normal fibroblasts.
Table 1: In Vitro Efficacy of this compound on Fibroblast Proliferation
| Cell Type | Parameter | Value | Reference |
| Keloid Fibroblasts (KFs) | IC50 | 1055–1958 nM | [4][6] |
| Normal Fibroblasts (NFs) | IC50 | 3688–4130 nM | [4][6] |
Table 2: In Vivo Efficacy of this compound in a Keloid Xenograft Model
| Treatment Group | Parameter | Result | Reference |
| This compound | Reduction in Ki67+ Dermal Fibroblasts | Reduced to 32.83% of the control group (P < 0.0001) | [6] |
| This compound | Change in Keloid Implantation Volume | Significant reduction after 10 days (P < 0.05) | [6] |
| Control | Change in Keloid Implantation Volume | No significant change | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound in keloid fibroblasts and a general experimental workflow for studying its effects.
Caption: IL-13/JAK/STAT6 signaling pathway in keloid fibroblasts and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound on keloid fibroblasts.
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay using CCK8
This protocol details the steps to assess the effect of this compound on the proliferation of keloid and normal fibroblasts.
Materials:
-
Primary human keloid fibroblasts (KFs) and normal fibroblasts (NFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KFs and NFs into 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium, with concentrations ranging from 3.387 nM to 200 µM.[6] Replace the medium in each well with 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[6]
-
CCK8 Assay: Add 10 µL of CCK8 solution to each well and incubate for an additional 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values for both cell types.
Protocol 2: Western Blot Analysis of STAT6 Phosphorylation
This protocol outlines the procedure to measure the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 in fibroblasts treated with this compound.
Materials:
-
Treated and untreated KF and NF cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT6, anti-STAT6, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT6, STAT6, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT6 levels to total STAT6 and the loading control. Studies have shown that this compound significantly downregulates the expression of p-STAT6 in KFs at concentrations of 400 and 800 nM.[4][9]
Protocol 3: In Vivo Keloid Xenograft Model
This protocol describes the establishment of a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of this compound.
Materials:
-
Fresh keloid tissues from patients
-
BALB/c nude mice
-
This compound solution for injection
-
Control vehicle (e.g., saline with DMSO)
-
Calipers for tumor measurement
-
Materials for tissue fixation, processing, and immunohistochemistry (IHC)
Procedure:
-
Xenograft Implantation: Implant fresh human keloid tissues subcutaneously into the dorsal region of BALB/c nude mice.
-
Tumor Growth: Allow the implanted tissues to establish and grow.
-
Treatment: Once the keloid xenografts are established, randomize the mice into treatment and control groups. Administer intratumoral injections of this compound (e.g., at a specific dosage and frequency) or the vehicle control.[6][7]
-
Monitoring: Measure the volume of the keloid implants regularly using calipers.
-
Tissue Harvesting: After the treatment period (e.g., 10 days), euthanize the mice and harvest the keloid tissues.[6]
-
Histological Analysis: Fix the tissues in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining and IHC.
-
Immunohistochemistry: Perform IHC staining for markers of proliferation (Ki67), M2 macrophages (CD163), and myofibroblasts (α-SMA), as well as TUNEL staining for apoptosis.[6]
-
Data Analysis: Quantify the staining for each marker and compare the results between the treatment and control groups.
Disclaimer: These protocols are intended for research use only by qualified professionals. Appropriate safety precautions and ethical guidelines should be followed for all experiments. The specific concentrations, incubation times, and other parameters may need to be optimized for individual experimental conditions.
References
- 1. Increased sensitivity to TNF-α promotes keloid fibroblast hyperproliferation by activating the NF-κB, JNK and p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular matrix molecules implicated in hypertrophic and keloid scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into Keloid Pathogenesis and Advanced Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IL-13RA2 downregulation in fibroblasts promotes keloid fibrosis via JAK/STAT6 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - IL-13RA2 downregulation in fibroblasts promotes keloid fibrosis via JAK/STAT6 activation [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for Intraperitoneal Injection of AS1517499 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the intraperitoneal (i.p.) administration of AS1517499, a potent STAT6 inhibitor, in mouse models. The following sections detail the mechanism of action, pharmacological data, a detailed experimental protocol for i.p. injection, and a visual representation of the workflow.
Introduction
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It functions by inhibiting the phosphorylation of STAT6, a critical step in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13).[3] These cytokines are key drivers of Type 2 inflammatory responses, which are implicated in various allergic and inflammatory diseases. By blocking STAT6 activation, this compound can effectively suppress Th2 cell differentiation and the downstream inflammatory cascade, making it a valuable tool for in vivo studies of asthma, atopic dermatitis, and other allergic conditions.[1][2][4]
Mechanism of Action: STAT6 Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the phosphorylation of STAT6.
Quantitative Data
The following table summarizes key in vitro and in vivo parameters for this compound.
| Parameter | Value | Species | Application | Reference |
| IC₅₀ (STAT6 inhibition) | 21 nM | - | In vitro | [2] |
| IC₅₀ (IL-4 induced Th2 differentiation) | 2.3 nM | Mouse | In vitro | [2] |
| Effective In Vivo Dose | 10 mg/kg | Mouse | Intraperitoneal | [5] |
| Vehicle Formulation 1 | 20% DMSO in saline | Mouse | Intraperitoneal | [5] |
| Vehicle Formulation 2 | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | - | General In Vivo | [6] |
Experimental Protocol: Intraperitoneal Injection of this compound in Mice
This protocol provides a detailed procedure for the preparation and intraperitoneal administration of this compound to mice.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
70% ethanol wipes
-
Appropriate personal protective equipment (PPE)
-
Animal scale
-
Warming pad (optional)
Preparation of this compound Solution (10 mg/kg in 20% DMSO/Saline)
-
Calculate the required amount of this compound:
-
Weigh the mouse to determine the exact dose. For a 25g mouse, the required dose is 0.25 mg (25g * 10 mg/kg).
-
-
Prepare the vehicle:
-
Aseptically mix 1 part sterile DMSO with 4 parts sterile saline to create a 20% DMSO in saline solution.
-
-
Dissolve this compound:
-
Prepare a stock solution by dissolving a known weight of this compound in the 20% DMSO/saline vehicle. For example, to achieve a final injection volume of 100 µL for a 25g mouse, the concentration of the dosing solution should be 2.5 mg/mL (0.25 mg / 0.1 mL).
-
-
Ensure complete dissolution:
-
Vortex or gently warm the solution if necessary to ensure complete dissolution of the compound. The solution should be clear before administration.
-
-
Warm to room temperature:
-
It is recommended to warm the injection solution to room or body temperature to minimize discomfort to the animal.[6]
-
Intraperitoneal Injection Procedure
The following workflow diagram outlines the key steps for the intraperitoneal injection.
Caption: Workflow for intraperitoneal injection in mice.
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. The "three-finger" restraint method is recommended.[6] Ensure the grip is firm but does not restrict breathing.
-
-
Locate the Injection Site:
-
Disinfection:
-
Wipe the injection site with a 70% ethanol wipe to reduce the risk of infection.[6]
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.[6]
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[6]
-
Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically less than 10 mL/kg.[5]
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any immediate adverse reactions such as bleeding at the injection site or signs of distress.[5]
-
Safety and Handling
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE) when handling this compound and during the injection procedure.
-
Dispose of all sharps and biohazardous materials in accordance with institutional protocols.
Disclaimer: This protocol is intended for research purposes only. Researchers should adapt the protocol to their specific experimental design and consult with their institution's animal care and use committee.
References
- 1. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS 1517499 | STATs | Tocris Bioscience [tocris.com]
- 3. atsjournals.org [atsjournals.org]
- 4. recludixpharma.com [recludixpharma.com]
- 5. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes: Utilizing AS1517499 for the Study of M2 Macrophage Polarization
Introduction
AS1517499 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] The STAT6 signaling pathway is a critical mediator for the effects of Interleukin-4 (IL-4) and Interleukin-13 (IL-13), two key cytokines that drive the alternative activation of macrophages, leading to the M2 phenotype.[3][4] M2 macrophages are generally associated with anti-inflammatory responses, tissue repair, and immune regulation, but they also play roles in the pathology of diseases like fibrosis and cancer.[1][4][5] By inhibiting STAT6 phosphorylation and subsequent activation, this compound serves as an invaluable pharmacological tool to prevent M2 macrophage polarization, allowing researchers to investigate the functional consequences of M2 macrophage inhibition in various physiological and pathological contexts.[6][7][8]
Mechanism of Action
The canonical pathway for M2 polarization begins with the binding of IL-4 or IL-13 to their respective receptors on the macrophage surface.[3] This binding event activates associated Janus kinases (JAKs), which then phosphorylate STAT6.[3] Phosphorylated STAT6 (pSTAT6) molecules dimerize and translocate to the nucleus, where they act as transcription factors, binding to the promoter regions of M2-specific genes to initiate their transcription.[3][9] These genes include Arginase 1 (Arg1), Mannose Receptor C-type 1 (MRC1 or CD206), Resistin-like molecule alpha (Fizz1), and various chemokines like CCL17.[1][4][9]
This compound specifically interferes with this cascade by inhibiting the tyrosine phosphorylation of STAT6.[8][10] This action prevents the dimerization and nuclear translocation of STAT6, thereby blocking the transcriptional activation of M2 target genes and effectively suppressing the polarization of macrophages towards the M2 phenotype.[6][10]
Data Presentation
The following tables summarize quantitative data from studies using this compound to inhibit M2 macrophage polarization.
Table 1: Effect of this compound on M2 Macrophage Marker Expression in Mouse Models of Kidney Injury. [1][4]
| Marker | Model | Treatment | Result |
| CD206+ PDGFR-β+ cells | Obstructive Nephropathy | This compound | Significantly reduced number of dual-positive cells compared to vehicle. |
| Arg1 mRNA | Obstructive Nephropathy | This compound | Suppressed mRNA expression compared to vehicle. |
| MRC1 mRNA | Obstructive Nephropathy | This compound | Suppressed mRNA expression compared to vehicle. |
| Fizz1 mRNA | Obstructive Nephropathy | This compound | Suppressed mRNA expression compared to vehicle. |
| CCL17 mRNA | Obstructive Nephropathy | This compound | Suppressed mRNA expression compared to vehicle. |
| CD206+ PDGFR-β+ cells | Folic Acid Nephropathy | This compound | Significantly inhibited the number of dual-positive cells compared to vehicle. |
| Arg1 mRNA | Folic Acid Nephropathy | This compound | Reduced mRNA expression compared to vehicle. |
| MRC1 mRNA | Folic Acid Nephropathy | This compound | Reduced mRNA expression compared to vehicle. |
| Fizz1 mRNA | Folic Acid Nephropathy | This compound | Reduced mRNA expression compared to vehicle. |
| CCL17 mRNA | Folic Acid Nephropathy | This compound | Reduced mRNA expression compared to vehicle. |
Table 2: In Vitro Inhibition of STAT6 Phosphorylation. [5]
| Cell Type | Treatment | Concentration | Result |
| M2-like Macrophages | This compound (formulated in a nanodrug) | 0.8 µM | Significantly suppressed expression levels of phospho-STAT6 (pSTAT6) protein. |
Experimental Protocols
This section provides a detailed protocol for inducing M2 polarization in murine bone marrow-derived macrophages (BMDMs) and studying the inhibitory effect of this compound.
Protocol 1: Inhibition of M2 Polarization in Murine BMDMs
1. Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Bone marrow cells from mice (e.g., C57BL/6)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse IL-4
-
Phosphate-Buffered Saline (PBS)
-
ACK lysis buffer
-
6-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol) and qPCR (e.g., SYBR Green Master Mix)
-
Reagents for flow cytometry (antibodies for F4/80, CD11b, CD206) or Western blot (antibodies for pSTAT6, STAT6, β-actin)
2. Procedure
Part A: Generation of Bone Marrow-Derived Macrophages (M0)
-
Euthanize a mouse (6-12 weeks old) and sterilize the hind legs with 70% ethanol.[11]
-
Isolate the femur and tibia and place them in sterile PBS on ice.
-
In a sterile biosafety cabinet, cut the ends of the bones and flush the marrow out using a syringe with complete RPMI medium.[11]
-
Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells.
-
Quench the lysis with complete RPMI medium and centrifuge again.
-
Resuspend the cell pellet in complete RPMI medium supplemented with M-CSF (e.g., 20 ng/mL) to differentiate the progenitors into M0 macrophages.
-
Plate the cells in non-tissue culture treated dishes. Culture for 6-7 days at 37°C and 5% CO₂, changing the medium every 3 days.[11]
Part B: M2 Polarization and this compound Treatment
-
On day 7, detach the differentiated M0 macrophages using a cell scraper or by incubation with cold PBS.
-
Count the cells and seed them into 6-well plates at a density of 1 x 10⁶ cells/well. Allow them to adhere overnight.
-
The next day, replace the medium with fresh complete RPMI.
-
Pre-treat the designated wells with this compound at the desired final concentration (e.g., 100 nM - 1 µM) for 30-60 minutes.[8][12] Include a vehicle control group (DMSO).
-
Add recombinant IL-4 (e.g., 20 ng/mL) to the wells (except for the M0 control group) to induce M2 polarization.
-
Incubate for the desired time period (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).
Part C: Analysis of M2 Polarization
-
Quantitative PCR (qPCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for M2 markers (e.g., Arg1, Mrc1, Fizz1) and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression to quantify the inhibition of M2 marker upregulation by this compound.
-
-
Flow Cytometry:
-
Detach the cells and stain with fluorescently-labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and the M2 marker CD206.
-
Analyze the percentage of CD206-positive cells to assess the level of M2 polarization.
-
-
Western Blot:
-
For shorter-term experiments (e.g., 15-30 minutes post-IL-4 stimulation), lyse the cells to extract protein.
-
Perform Western blot analysis using antibodies against phospho-STAT6 (pSTAT6) and total STAT6 to directly observe the inhibitory effect of this compound on the signaling pathway.
-
Mandatory Visualizations
Caption: STAT6 signaling pathway in M2 macrophage polarization and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on M2 macrophage polarization.
References
- 1. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]
- 2. Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. frontiersin.org [frontiersin.org]
- 5. M2-Like Tumor-Associated Macrophage-Targeted Codelivery of STAT6 Inhibitor and IKKβ siRNA Induces M2-to-M1 Repolarization for Cancer Immunotherapy with Low Immune Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for AS1517499 in Acute Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of AS1517499, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), in various preclinical models of acute inflammation.
Introduction to this compound
This compound is a novel small molecule inhibitor of STAT6, a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] These cytokines are central to the development of Th2-type inflammatory responses. By inhibiting the phosphorylation of STAT6, this compound effectively blocks its nuclear translocation and subsequent gene transcription, thereby modulating the inflammatory cascade.[3][4][5][6] In the context of acute inflammation, STAT6 activation is involved in the polarization of macrophages towards an anti-inflammatory M2 phenotype, which is crucial for the resolution of inflammation.[4][5][6][7] Therefore, inhibiting STAT6 with this compound can delay the resolution of acute inflammation, making it a valuable tool for studying the mechanisms of inflammatory resolution.[4][5][6]
Mechanism of Action: The IL-4/IL-13/STAT6 Signaling Pathway
The binding of IL-4 and IL-13 to their respective receptors on immune cells, such as macrophages, triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT6.[8] Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[8] this compound specifically inhibits this phosphorylation step, thereby blocking the downstream effects of IL-4 and IL-13 signaling.[2][3]
Experimental Design for this compound in Acute Inflammation Models
The following protocols describe the use of this compound in three well-established murine models of acute inflammation: Lipopolysaccharide (LPS)-Induced Acute Lung Injury, Carrageenan-Induced Paw Edema, and Cecal Ligation and Puncture (CLP)-Induced Sepsis.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is used to study acute inflammatory responses in the lungs, characterized by neutrophil infiltration, edema, and pro-inflammatory cytokine production.[9][10][11]
Experimental Workflow:
Protocol:
-
Animals: Use adult C57BL/6 mice (10-12 weeks old).[12] Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide mice into four groups: Control (saline), this compound alone, LPS + Vehicle, and LPS + this compound.
-
This compound Administration: Administer this compound (dose to be optimized, e.g., 1-10 mg/kg) or vehicle (e.g., DMSO/saline) via intraperitoneal (i.p.) injection one hour before LPS instillation.
-
LPS-Induced ALI: Anesthetize mice and intratracheally instill LPS (0.5 mg/kg in 50 µL sterile PBS).[13]
-
Monitoring and Euthanasia: Monitor animals for signs of distress. Euthanize mice 12-72 hours after LPS instillation.[12]
-
Sample Collection: Collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue.
-
Analysis:
-
BALF: Perform total and differential cell counts. Measure protein concentration (indicator of vascular permeability) and cytokine levels (e.g., TNF-α, IL-6, IL-4, IL-13) by ELISA.
-
Lung Tissue: Homogenize a portion of the lung for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration. Fix the remaining lung tissue in 10% formalin for histological analysis (H&E staining).
-
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute, non-immune inflammation characterized by paw edema.[14][15]
Experimental Workflow:
Protocol:
-
Animals: Use male Wistar rats (240-285 g) or Swiss albino mice.[14] Fast animals overnight with free access to water.[16]
-
Grouping: Randomly assign animals to different treatment groups.
-
Baseline Measurement: Measure the initial volume of the left hind paw using a plethysmometer.[16]
-
This compound Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the left hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
The CLP model is considered the "gold standard" for inducing polymicrobial sepsis that closely mimics the human condition.[17][18]
Experimental Workflow:
Protocol:
-
Animals: Use C57BL/6 mice (7-9 weeks old).[19]
-
Grouping: Divide mice into sham, sham + this compound, CLP + Vehicle, and CLP + this compound groups.
-
This compound Administration: Administer this compound or vehicle i.p. one hour before surgery.
-
CLP Surgery:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum once or twice with a 21- to 27-gauge needle.[20][21]
-
Return the cecum to the peritoneal cavity and close the incision.[18][19]
-
Sham-operated animals undergo the same procedure without ligation and puncture.[21]
-
-
Fluid Resuscitation: Administer 1 mL of pre-warmed sterile saline subcutaneously.[19][20]
-
Monitoring: Monitor survival and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) for up to 7 days.
-
Sample Collection and Analysis (for mechanistic studies): At predetermined time points (e.g., 6, 12, 24 hours), euthanize a subset of animals and collect peritoneal lavage fluid, blood, and organs (liver, lungs, spleen).
-
Peritoneal Lavage Fluid: Determine bacterial load and inflammatory cell counts.
-
Blood/Serum: Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) by ELISA.
-
Organs: Assess organ damage through histology (H&E staining) and biochemical markers.
-
Key Experimental Assays: Detailed Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This assay is used to quantify the concentration of specific cytokines in biological fluids.[22][23]
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[23]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[24]
-
Sample Incubation: Add standards of known cytokine concentrations and samples (e.g., BALF, serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[25]
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the optical density at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve from the standards and calculate the cytokine concentration in the samples.
Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a quantitative index of neutrophil infiltration.[26]
Protocol:
-
Tissue Homogenization: Homogenize weighed lung tissue samples in a phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[26]
-
Extraction: Freeze-thaw the homogenates three times to ensure complete cell lysis and MPO extraction.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 30 minutes at 4°C.[27]
-
Assay Reaction: In a 96-well plate, mix the supernatant with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.[26]
-
Measurement: Measure the change in absorbance at 460 nm over time using a microplate reader.[26][28]
-
Quantification: Express MPO activity as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
Hematoxylin and Eosin (H&E) Staining for Histological Analysis
H&E staining is a standard histological technique used to visualize tissue morphology and inflammatory cell infiltrates.[29][30][31]
Protocol (for paraffin-embedded tissue):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.[32]
-
Hematoxylin Staining: Stain the sections with Harris hematoxylin solution for 5-10 minutes to stain cell nuclei blue/purple.[29][32]
-
Differentiation: Briefly dip the slides in 1% acid alcohol to remove excess stain.[30]
-
Bluing: "Blue" the sections in a weak alkaline solution (e.g., ammonia water) to turn the nuclei blue.[29][30]
-
Eosin Staining: Counterstain with eosin Y solution for 1-2 minutes to stain the cytoplasm and extracellular matrix in shades of pink and red.[29]
-
Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol and clear in xylene.[29]
-
Mounting: Mount a coverslip over the tissue section using a mounting medium.[29]
-
Microscopic Examination: Examine the stained sections under a light microscope to assess tissue damage and inflammatory cell infiltration.
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups. An example table for the LPS-induced ALI model is provided below.
| Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | BALF Protein (mg/mL) | Lung MPO (U/g tissue) | TNF-α in BALF (pg/mL) |
| Control | |||||
| This compound | |||||
| LPS + Vehicle | |||||
| LPS + this compound |
Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT6 Signaling Mediates PPARγ Activation and Resolution of Acute Sterile Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 12. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 17. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cecal ligation and puncture [bio-protocol.org]
- 21. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. h-h-c.com [h-h-c.com]
- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nwlifescience.com [nwlifescience.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. mycetoma.edu.sd [mycetoma.edu.sd]
- 30. laboratorytests.org [laboratorytests.org]
- 31. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 32. aladdin-e.com [aladdin-e.com]
Troubleshooting & Optimization
optimizing AS1517499 concentration for primary cell culture
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the STAT6 inhibitor, AS1517499, for primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6).[1] Its primary mechanism of action is to inhibit the phosphorylation of STAT6, a critical step in the signaling cascade initiated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][3][4] By preventing STAT6 phosphorylation, this compound blocks its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[3] This makes it a valuable tool for studying cellular processes regulated by the IL-4/IL-13/STAT6 axis, such as Th2 cell differentiation and M2 macrophage development.[2][5][6]
Q2: What is the key signaling pathway inhibited by this compound?
This compound specifically targets the STAT6 pathway, which is predominantly activated by IL-4 and IL-13. These cytokines bind to their respective receptors on the cell surface, leading to the activation of Janus kinases (JAKs). The activated JAKs then phosphorylate STAT6, initiating the downstream signaling cascade.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the powdered compound in fresh, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic to your primary cells, typically below 0.5% and ideally ≤0.1%.[1]
Q4: What is a good starting concentration for my primary cell experiments?
There is no single optimal concentration for all primary cell types. The ideal concentration depends on the cell type, cell density, experimental endpoint, and treatment duration. Based on published data, a good starting point is to perform a dose-response curve ranging from 1 nM to 1000 nM (1 µM).
-
The reported IC₅₀ (half-maximal inhibitory concentration) for STAT6 phosphorylation is 21 nM.[1][2]
-
The IC₅₀ for inhibiting IL-4-induced Th2 differentiation in mouse T cells is 2.3 nM.[2][7]
-
Concentrations of 100 nM have been shown to effectively inhibit STAT6 phosphorylation in human bronchial smooth muscle cells.[7][8]
-
Concentrations up to 300 nM have been used in studies on primary prostate cancer cells.[1]
Experimental Protocol: Dose-Response Optimization
This protocol outlines a general workflow to determine the optimal, non-toxic concentration of this compound for your specific primary cell culture experiment.
Detailed Steps:
-
Cell Seeding: Plate your primary cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density. Allow cells to adhere and recover for 12-24 hours.[9]
-
Prepare Dilutions: Prepare a 2X or 10X working stock of your this compound serial dilutions in culture medium. This minimizes pipetting errors and the impact of solvent concentration changes. A logarithmic or half-log dilution series is recommended (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM).
-
Treatment:
-
For functional assays, it is common to pre-incubate the cells with this compound for a short period (e.g., 30-60 minutes) before adding the STAT6 activator (e.g., IL-13 at 100 ng/ml).[1][7]
-
Always include a "vehicle-only" control group that receives the same final concentration of DMSO as the highest this compound dose.[1]
-
Also include an "untreated" control (medium only) and a "stimulated" control (vehicle + activator).
-
-
Incubation: Incubate the cells for a duration appropriate for your endpoint (e.g., 1-2 hours for phosphorylation events, 24-72 hours for viability or gene expression changes).
-
Endpoint Analysis:
-
Cell Viability: Use assays like CellTiter-Glo®, MTS, or MTT to measure cytotoxicity. This will determine the maximum non-toxic concentration.
-
Functional Readout: Measure the inhibition of STAT6 activity. This can be done by Western blot for phosphorylated STAT6 (p-STAT6), or by qPCR/ELISA for downstream target genes or proteins.[4]
-
-
Data Analysis: Plot the results as a percentage of the control against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC₅₀ (for the functional effect) and the CC₅₀ (cytotoxic concentration 50%). The optimal concentration will be in the range that provides maximal functional inhibition with minimal impact on cell viability.
Quantitative Data Summary
| Parameter | Value | Cell/Assay Type | Reference |
| IC₅₀ (STAT6 Inhibition) | 21 nM | STAT6 phosphorylation assay | [1][2][4] |
| IC₅₀ (Functional) | 2.3 nM | IL-4-induced Th2 differentiation (mouse) | [2][7] |
| Effective Concentration | 100 nM | Inhibition of IL-13-induced p-STAT6 | [7][8] |
| Effective Concentration | 100 - 300 nM | Inhibition of glioma cell invasion | [10] |
| Effective Concentration | 300 nM | Decreased clonogenic potential (primary PCa cells) | [1] |
| Solvent | Maximum Concentration | Reference |
| DMSO | 19.89 mg/mL (50 mM) | |
| Ethanol | 3.98 mg/mL (10 mM) |
Troubleshooting Guide
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
AS1517499 stability in DMSO and cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using AS1517499, a potent STAT6 inhibitor.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I observed precipitation after adding my this compound DMSO stock solution to the cell culture media. What could be the cause and how can I prevent this?
Answer:
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1] Here are the potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in your cell culture media may have exceeded its solubility limit.
-
Solution: We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the media is low (typically ≤ 0.5%) to minimize cytotoxicity.[2]
-
-
Improper Dilution Technique: Adding the DMSO stock directly to a large volume of media without proper mixing can cause localized high concentrations and lead to precipitation.
-
Solution: Add the DMSO stock solution to a small volume of pre-warmed (37°C) cell culture media first, mix gently by pipetting, and then add this intermediate dilution to the final volume of your culture.
-
-
Temperature Effects: Temperature shifts can affect the solubility of compounds.
-
Solution: Ensure your cell culture media is at 37°C before adding the this compound stock solution. Avoid using cold media.[3]
-
-
Media Components: Components in the cell culture media, such as high concentrations of salts or proteins in serum, can sometimes interact with the compound and reduce its solubility.[3]
-
Solution: If you continue to experience precipitation, consider preparing the final dilution in a serum-free medium first and then adding it to your serum-containing medium.
-
Experimental Workflow to Avoid Precipitation:
Caption: A recommended workflow for preparing this compound working solutions to prevent precipitation.
Issue 2: Inconsistent or No Inhibitory Effect Observed
Question: My experiments with this compound are showing inconsistent results or no inhibition of STAT6 signaling. What are the possible reasons?
Answer:
Several factors can contribute to a lack of expected inhibitory effect:
-
Compound Instability: this compound has limited stability in aqueous solutions.[1]
-
Solution: Always prepare fresh dilutions of this compound in cell culture media for each experiment. Do not store the compound in aqueous solutions for extended periods. It is recommended to use the prepared media within the same day.[4]
-
-
Incorrect Storage of Stock Solution: Improper storage of the DMSO stock solution can lead to degradation of the compound.
-
Solution: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.[5]
-
-
Suboptimal Cell Conditions: The physiological state of your cells can influence their response to the inhibitor.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Stressed or overly confluent cells may respond differently.
-
-
Off-Target Effects: While this compound is a potent STAT6 inhibitor, the possibility of off-target effects at high concentrations cannot be entirely ruled out, which might lead to unexpected cellular responses.[6]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for STAT6 inhibition with minimal off-target effects in your specific cell type. Always include appropriate positive and negative controls in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[5]
Q2: What are the recommended storage conditions for this compound?
A2:
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid Powder | -20°C | Several years |
| DMSO Stock Solution | -20°C | Up to 1 month |
| -80°C | Up to 1 year |
| In Cell Culture Media | 4°C or 37°C | Prepare fresh for each use |
Q3: What is the solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO has been reported by various suppliers. It is important to note that these values can vary.
| Supplier | Reported Solubility in DMSO |
| Selleck Chemicals | ~80 mg/mL |
| MedChemExpress | ≥ 35 mg/mL |
| Cayman Chemical | ~15 mg/mL |
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: this compound has limited stability in aqueous solutions. It is recommended to prepare working dilutions in cell culture media immediately before use and not to store them.[4] For experiments longer than 24 hours, consider replenishing the media with freshly prepared inhibitor.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[7][8] It functions by inhibiting the phosphorylation of STAT6, which is a critical step in the signaling cascade initiated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[4][6] This inhibition prevents the dimerization and nuclear translocation of STAT6, thereby blocking the transcription of STAT6-dependent genes.[9]
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to quantitatively assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (with and without serum)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions:
-
Prepare a working solution of 10 µM this compound in your cell culture medium (e.g., DMEM + 10% FBS) by diluting the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a parallel working solution in serum-free media to assess the impact of serum components.
-
-
Time-Course Incubation:
-
Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator. The 0-hour time point should be processed immediately.
-
-
Sample Preparation for HPLC Analysis:
-
At each time point, take an aliquot of the incubated solution.
-
To precipitate proteins, add an equal volume of cold acetonitrile.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
A common mobile phase for small molecule analysis is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Inject the prepared samples.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Signaling Pathway Diagram
IL-4/IL-13 Signaling Pathway and the Action of this compound
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by preventing the phosphorylation of STAT6.
References
- 1. AS-1517499 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Degradation Kinetics of Somatostatin in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 3. Cell Culture Academy [procellsystem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Culture Troubleshooting [sigmaaldrich.com]
- 6. atsjournals.org [atsjournals.org]
- 7. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
potential off-target effects of AS1517499 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the STAT6 inhibitor, AS1517499.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity and potency of this compound?
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] It has been shown to inhibit STAT6 phosphorylation with an IC50 value of 21 nM.[1][3] In cell-based assays, it inhibits IL-4-induced Th2 differentiation of mouse spleen T cells with an IC50 of 2.3 nM.[3]
Q2: Are there any known off-target effects of this compound, especially at high concentrations?
Currently, there is no publicly available comprehensive kinase selectivity panel or broad off-target screening data for this compound. However, studies have demonstrated its selectivity for STAT6-mediated pathways. For instance, this compound does not influence IL-12-induced Th1 differentiation, suggesting it does not significantly inhibit the signaling pathways essential for Th1 responses.[1][3] While this compound is described as a selective STAT6 inhibitor, it is a general principle in pharmacology that the risk of off-target effects for small molecule inhibitors increases with concentration.[2][4] Researchers should, therefore, use the lowest effective concentration and include appropriate negative controls to monitor for potential off-target effects in their specific experimental system.
Q3: I am observing unexpected results in my experiment. Could they be due to off-target effects of this compound?
While this compound is a selective inhibitor, unexpected results could potentially stem from off-target activities, especially if used at concentrations significantly higher than the reported IC50 values. To troubleshoot, consider the following:
-
Concentration Optimization: Ensure you are using a concentration of this compound that is appropriate for your cell type and experimental conditions. We recommend performing a dose-response curve to determine the optimal concentration for STAT6 inhibition without inducing toxicity or other non-specific effects.
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally unrelated STAT6 inhibitor, if available, to confirm that the observed phenotype is due to STAT6 inhibition. Additionally, using a negative control compound with a similar chemical scaffold but no activity against STAT6 can help identify non-specific effects.
-
Phenotypic Analysis: Carefully analyze the unexpected phenotype. Does it align with the known function of any potential off-target? While specific off-target data is lacking, considering the broader signaling context of your experiment may provide clues.
Q4: What are the recommended working concentrations for this compound?
The optimal concentration will vary depending on the cell type and experimental setup. Based on published studies, here are some general guidelines:
-
In vitro cell-based assays: Concentrations in the range of 100 nM have been effectively used to inhibit IL-13-induced STAT6 phosphorylation and downstream effects in human bronchial smooth muscle cells.[5][6] A dose of 300 nM has been shown to decrease the clonogenic potential of primary basal prostate cancer cells.[1]
-
In vivo studies: Intraperitoneal injections of 10 mg/kg have been used in mouse models of allergic asthma.[5][6]
We strongly recommend performing a dose-response experiment to determine the most effective concentration for your specific application.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | STAT6 | [1][2] |
| IC50 (STAT6 phosphorylation) | 21 nM | [1][3] |
| IC50 (IL-4-induced Th2 differentiation) | 2.3 nM | [3] |
| Effective in vitro concentration | 100 - 300 nM | [1][5][6] |
| Effective in vivo dosage (mouse, i.p.) | 10 mg/kg | [5][6] |
Experimental Protocols
Protocol 1: Inhibition of IL-13-induced STAT6 Phosphorylation in Cultured Human Bronchial Smooth Muscle (hBSM) Cells
This protocol is adapted from Chiba et al., Am J Respir Cell Mol Biol, 2009.[5][6]
-
Cell Culture: Culture hBSM cells in SmBM medium supplemented with 5% fetal bovine serum and appropriate growth factors at 37°C in a humidified 5% CO2 atmosphere.
-
Serum Starvation: When cells reach 80-85% confluency, serum-starve them for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound (e.g., at a final concentration of 100 nM) or vehicle (e.g., 0.3% DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with recombinant human IL-13 (100 ng/mL) for 1 hour.
-
Lysis and Western Blotting: Wash the cells with PBS and lyse them in SDS sample buffer. Analyze the cell lysates by Western blotting using antibodies against phosphorylated STAT6 (p-STAT6) and total STAT6.
Protocol 2: In Vitro T-helper Cell Differentiation Assay
This protocol is based on the description of this compound's activity.[1][3]
-
T Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice.
-
Th2 Differentiation: Culture the naive CD4+ T cells under Th2-polarizing conditions (e.g., with anti-CD3 and anti-CD28 antibodies, IL-2, IL-4, and anti-IFN-γ antibody) in the presence of varying concentrations of this compound or vehicle control.
-
Th1 Differentiation (Control for Selectivity): In a parallel experiment, culture naive CD4+ T cells under Th1-polarizing conditions (e.g., with anti-CD3 and anti-CD28 antibodies, IL-2, IL-12, and anti-IL-4 antibody) with the same concentrations of this compound or vehicle.
-
Analysis: After several days of culture, re-stimulate the cells and analyze the production of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and Th1 cytokines (e.g., IFN-γ) by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatants.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
AS1517499 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming challenges related to the aqueous insolubility of the STAT6 inhibitor, AS1517499.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in aqueous solutions?
A1: this compound is sparingly soluble to insoluble in aqueous buffers alone.[1][2] To achieve a working concentration in an aqueous medium for experiments, it is necessary to first dissolve the compound in an organic solvent.
Q2: What organic solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][3] DMSO is the most commonly recommended solvent due to the high solubility of this compound in it.[2][3][4][5][6][7]
Q3: How do I prepare an aqueous working solution of this compound?
A3: The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted with your aqueous buffer of choice (e.g., PBS, cell culture media) to the desired final concentration.[1] It is crucial to add the DMSO stock solution to the aqueous buffer and not the other way around to minimize precipitation.
Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A4: For most in vitro cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can have cytotoxic effects. For in vivo studies in mice, the concentration of DMSO should generally be kept below 10%.[4]
Q5: Can I store the aqueous working solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For optimal results, prepare fresh working solutions from your frozen organic stock solution immediately before each experiment.
Q6: What should I do if I observe precipitation when preparing my aqueous working solution?
A6: Precipitation upon dilution of the organic stock into an aqueous buffer is a common issue. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Troubleshooting Guide: Precipitate Formation in Aqueous Solutions
Encountering a precipitate when preparing your aqueous working solution of this compound can be a frustrating experience. This guide provides a systematic approach to resolving this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility Overview
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Cayman Chemical[1] | TargetMol[4] | Sigma-Aldrich[5] | R&D Systems[3] | Selleck Chemicals[2] | MedchemExpress[6] | GlpBio[7] |
| Aqueous Buffer | Sparingly soluble | - | - | - | Insoluble | - | - |
| DMF | ~25 mg/mL | - | - | - | - | - | - |
| DMSO | ~15 mg/mL | 262.5 mg/mL | 20 mg/mL | Soluble to 50 mM | 79-80 mg/mL | ≥ 35 mg/mL | ≥ 35 mg/mL |
| Ethanol | ~5 mg/mL | - | - | Soluble to 10 mM | 20-36 mg/mL | - | - |
| DMF:PBS (1:6, pH 7.2) | ~0.14 mg/mL | - | - | - | - | - | - |
| In Vivo Formulation | - | 5 mg/mL* | - | - | - | - | - |
*In a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 397.86 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.98 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[4][7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of your desired aqueous buffer (e.g., cell culture medium). This results in a 100 µM working solution with a final DMSO concentration of 1%.
-
Mixing: Mix thoroughly by gentle inversion or vortexing.
-
Application: Use the freshly prepared working solution immediately in your experiment.
Signaling Pathway Context
This compound is a potent inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6). The simplified signaling pathway below illustrates the point of inhibition.
Caption: Inhibition of the JAK/STAT6 signaling pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | STAT6 phosphorylation inhibitor | TargetMol [targetmol.com]
- 5. This compound = 98 HPLC 919486-40-1 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
determining the optimal treatment duration with AS1517499
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration with AS1517499, a potent STAT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] Its primary mechanism of action is the inhibition of STAT6 phosphorylation, which is a critical step in the signaling pathway activated by cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3][4][5][6] By preventing the phosphorylation of STAT6, this compound blocks its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.[5][7] This makes it a valuable tool for studying and potentially treating conditions driven by excessive Th2 immune responses, such as allergic asthma and atopic dermatitis.[3][8]
Q2: I am starting a new experiment. What is the recommended approach for determining the optimal treatment duration for this compound?
Determining the optimal treatment duration is critical and depends on the experimental model and the specific biological question. The recommended approach is to perform a time-course experiment.
-
Initial Pilot Study: Based on published data, a 30-minute pre-incubation with this compound before cytokine stimulation (e.g., IL-13) has been shown to be effective in blocking STAT6 phosphorylation and downstream effects in cultured human bronchial smooth muscle cells.[1][3][5][6]
-
Time-Course Experiment: To optimize for your specific cell type and conditions, we recommend a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound for varying durations before and after the addition of the stimulus (e.g., IL-13). For example, you could pre-treat for 2 hours, 1 hour, and 30 minutes before stimulation, as well as co-incubate, and treat 3 or 12 hours after stimulation.[1][3]
-
Endpoint Analysis: The effectiveness of the treatment at each time point should be assessed by a relevant downstream marker, such as the level of phosphorylated STAT6 (p-STAT6) or the expression of a known STAT6-dependent gene.
Q3: Troubleshooting: I am not observing the expected inhibitory effect of this compound on my target. What are the potential causes and solutions?
If you are not observing the expected effect, consider the following troubleshooting steps:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration. The IC50 for this compound's inhibition of STAT6 is 21 nM in cell-free assays, while concentrations of 100 nM have been effectively used in cell-based assays to inhibit IL-13-induced effects.[1][2][3][4] A dose-response experiment is recommended to determine the optimal concentration in your specific system.
-
Timing of Treatment: The timing of this compound addition relative to the stimulus is crucial. Studies have shown that pre-treatment with this compound before IL-13 stimulation is effective, whereas treatment 3 or 12 hours after stimulation shows no inhibitory effect on downstream RhoA up-regulation.[3][5] Re-evaluate your treatment timeline based on the suggested experimental workflow.
-
Cell Health and Confluency: Ensure cells are healthy and were at an appropriate confluency (e.g., 80-85%) before serum starvation and subsequent treatment.[1]
-
Reagent Stability: Confirm the stability and proper storage of your this compound stock solution. Stock solutions are typically prepared in DMSO and stored at -20°C.
Q4: Troubleshooting: I am observing cellular toxicity after treatment with this compound. How can I mitigate this?
Cellular toxicity can be a concern with any small molecule inhibitor. If you observe toxicity, consider the following:
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Reduce Concentration: The most straightforward approach is to perform a dose-response experiment to find the highest non-toxic concentration that still provides effective inhibition.
-
Reduce Treatment Duration: If a lower concentration is not effective, it may be possible to reduce the overall treatment duration while still achieving the desired biological effect.
-
Vehicle Control: Always include a vehicle control (e.g., 0.3% DMSO) to ensure that the observed toxicity is not due to the solvent.[1]
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) across a range of this compound concentrations and treatment durations to systematically determine the toxicity threshold in your specific cell type.
Q5: Can this compound be used for in vivo experiments, and what are the recommended treatment durations?
Yes, this compound has been used successfully in multiple in vivo mouse models.[4][7][8] The optimal duration and dosing schedule will depend on the specific animal model and disease being studied.
-
Asthma Model: In a murine model of allergic bronchial asthma, intraperitoneal (i.p.) injections of this compound at 10 mg/kg, administered 1 hour before each ovalbumin antigen challenge, effectively inhibited bronchial smooth muscle hyperresponsiveness.[4][9]
-
Peritonitis Model: In a zymosan-induced peritonitis model, a 10 mg/kg i.p. dose was given 1 hour before the zymosan injection, with subsequent doses administered every two days.[7][10][11]
-
Atopic Dermatitis/Asthma Model: In a model linking atopic dermatitis to asthma, mice were intraperitoneally injected with this compound (10 mg/kg) 1 hour before aerosol inhalation on specific days of the experimental protocol.[8]
For any new in vivo study, it is crucial to conduct preliminary toxicology and pharmacokinetic studies to determine the optimal and safest dosing regimen for your specific application.
Data Presentation
Table 1: In Vitro Efficacy and Concentrations of this compound
| Parameter | Value | Cell/Assay Type | Source |
| IC50 (STAT6 Inhibition) | 21 nM | Cell-free assay | [1][2] |
| IC50 (IL-4-induced Th2 differentiation) | 2.3 nM | Mouse spleen T cells | [2][3] |
| Effective Concentration | 100 nM | Cultured human bronchial smooth muscle cells | [1][3][4] |
| Effective Concentration | 300 nM | Primary basal prostate cancer (PCa) cells | [1] |
Table 2: Example In Vitro Treatment Durations and Outcomes
| Cell Type | Stimulus | This compound Concentration | Treatment Timing Relative to Stimulus | Outcome | Source |
| Human Bronchial Smooth Muscle Cells | IL-13 (100 ng/ml) | 100 nM | 30 minutes before | Inhibition of STAT6 phosphorylation and RhoA up-regulation | [3][5][6] |
| Human Bronchial Smooth Muscle Cells | IL-13 (100 ng/ml) | 100 nM | 0 hours (co-incubation) | Inhibition of STAT6 phosphorylation and RhoA up-regulation | [1][4] |
| Human Bronchial Smooth Muscle Cells | IL-13 (100 ng/ml) | 100 nM | 3 or 12 hours after | No inhibition of RhoA up-regulation | [1][3][5] |
Experimental Protocols
Protocol 1: Determining Time-Dependent Inhibition of STAT6 Phosphorylation
This protocol is designed to identify the optimal treatment duration of this compound by measuring its effect on STAT6 phosphorylation via Western blot.
-
Cell Culture: Plate cells (e.g., human bronchial smooth muscle cells) in 6-well plates and grow to 80-85% confluency.[1]
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Serum Starvation: Culture cells in serum-free medium for 24 hours prior to treatment.[1]
-
Time-Course Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (e.g., 0.3% DMSO) at various time points relative to the stimulus (e.g., pre-treatment for 2h, 1h, 30min; co-incubation; post-treatment at 1h, 3h).
-
-
Stimulation: Add the stimulus (e.g., 100 ng/mL IL-13) to the appropriate wells. The total incubation time with the stimulus should be kept constant across all conditions (e.g., 1 hour for p-STAT6 analysis).[3]
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using 1x SDS sample buffer.[1]
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against phosphorylated STAT6 (p-STAT6) and total STAT6.
-
Use an appropriate secondary antibody and detect the signal using a suitable chemiluminescence substrate.
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Analyze the band intensities to determine the level of p-STAT6 relative to total STAT6 for each time point. The optimal duration is the shortest time that yields maximum inhibition of STAT6 phosphorylation.
-
Visualizations
Caption: IL-13/STAT6 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atsjournals.org [atsjournals.org]
- 4. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
assessing AS1517499 cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the effects of AS1517499 on various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3][4] Its primary mechanism of action is to block the phosphorylation of STAT6, a key step in the signaling pathway activated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). By inhibiting STAT6 phosphorylation, this compound prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in specific cellular responses.
Q2: Is this compound considered a cytotoxic agent?
The available data suggests that this compound's primary effect is anti-proliferative rather than directly cytotoxic (i.e., causing immediate cell death). It has been shown to inhibit the proliferation of several cell types, including keloid fibroblasts. The term "cytotoxicity" in the context of this compound should be interpreted as an inhibition of cell growth and proliferation.
Q3: In which cell lines have the anti-proliferative or inhibitory effects of this compound been documented?
This compound has been studied in various cell lines, demonstrating a range of inhibitory effects:
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Keloid Fibroblasts (KFs) and Normal Fibroblasts (NFs): It inhibits the proliferation of these cell lines.
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Primary Prostate Cancer (PCa) cells: It can decrease the clonogenic potential of these cells.[1]
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Mouse Spleen T cells: It potently inhibits IL-4-induced Th2 differentiation.[2][3][4]
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Human Bronchial Smooth Muscle (BSM) cells: It inhibits IL-13-induced signaling.
-
Glioma cell lines (H4 and A172): It has been shown to reduce the invasive capacity of these cells.
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Liver cancer cell lines (HepG2 and JHH7): It exhibits synergistic anti-cancer effects when combined with celecoxib.
Q4: What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on published data, a starting point for concentration ranges can be inferred from its IC50 values. For STAT6 inhibition, the IC50 is approximately 21 nM. For anti-proliferative effects, the IC50 values are in the nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For storage, it is recommended to keep the stock solution at -20°C.[3] When preparing working concentrations, the final DMSO concentration in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Process | IC50 Value | Cell Type/System |
| STAT6 Inhibition | 21 nM | Cell-free assay |
| IL-4-induced Th2 Differentiation | 2.3 nM | Mouse spleen T cells |
Data sourced from multiple studies.[1][2][3][4]
Table 2: Anti-proliferative IC50 Values of this compound
| Cell Line | IC50 Value (nM) |
| Keloid Fibroblasts (KFs) | 1055 - 1958 |
| Normal Fibroblasts (NFs) | 3688 - 4130 |
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
This protocol provides a general framework for assessing the effect of this compound on the viability and proliferation of adherent cell lines using a colorimetric MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
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This compound
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DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
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Phosphate-buffered saline (PBS), sterile
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
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Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6 phosphorylation.
Caption: General experimental workflow for assessing the anti-proliferative effects of this compound.
Caption: Troubleshooting decision tree for common issues in this compound cell-based assays.
Troubleshooting Guide
Issue 1: High variability in absorbance readings between replicate wells.
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Possible Cause A: Inconsistent cell seeding. Uneven distribution of cells across the wells of the plate.
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Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and consider reverse pipetting for viscous cell suspensions.
-
-
Possible Cause B: Edge effects. Evaporation of media from the outer wells of the plate can lead to increased cell stress and altered growth rates.
-
Solution: Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate.
-
Issue 2: No significant anti-proliferative effect observed even at high concentrations of this compound.
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Possible Cause A: Incorrect compound concentration. Errors in calculation, dilution, or degradation of the compound.
-
Solution: Double-check all calculations for dilutions. Prepare fresh dilutions from a new aliquot of the stock solution. Ensure the compound has been stored correctly.
-
-
Possible Cause B: Cell line insensitivity. The chosen cell line may not rely on the STAT6 pathway for proliferation, or it may have other compensatory mechanisms.
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Solution: Review the literature to confirm if the STAT6 pathway is active and relevant in your cell line. Consider testing a positive control cell line known to be sensitive to STAT6 inhibition.
-
-
Possible Cause C: Insufficient incubation time. The treatment duration may not be long enough to observe an effect on cell proliferation.
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Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
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Issue 3: High background signal in the control wells.
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Possible Cause A: Microbial contamination. Bacterial or yeast contamination can metabolize MTT, leading to a false-positive signal.
-
Solution: Regularly test cell cultures for mycoplasma and other microbial contaminants. Ensure aseptic techniques are strictly followed.
-
-
Possible Cause B: Reagent issues. The MTT reagent or solubilization buffer may be contaminated or degraded.
-
Solution: Use fresh, sterile-filtered MTT solution. Ensure the solubilization buffer is properly prepared and stored.
-
Issue 4: Inconsistent results between different experimental repeats.
-
Possible Cause A: Variation in cell passage number. Cells at high passage numbers can have altered growth characteristics and drug sensitivity.
-
Solution: Use cells within a consistent and defined range of passage numbers for all experiments.
-
-
Possible Cause B: Fluctuations in incubation conditions. Minor variations in temperature, CO2 levels, or humidity can impact cell growth.
-
Solution: Ensure incubators are properly calibrated and maintained. Standardize all incubation times precisely.
-
References
how to control for vehicle effects when using AS1517499
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of AS1517499, a potent STAT6 inhibitor. This guide focuses on controlling for vehicle effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). It functions by inhibiting the phosphorylation of STAT6, a critical step in its activation.[1] STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to Type 2 inflammatory responses.[2][3] By blocking STAT6 activation, this compound can prevent the downstream gene expression responsible for mediating allergic and inflammatory conditions.[3][4]
Q2: What is a vehicle and why is a vehicle control necessary when using this compound?
A vehicle is the solvent or mixture of solvents used to dissolve and deliver a compound, such as this compound, to an in vitro or in vivo system. A vehicle control group is essential in experimental design to distinguish the effects of the compound from any potential effects of the vehicle itself.[5][6] Solvents, even at low concentrations, can have biological effects that may confound the interpretation of results.[7][8][9] Therefore, a vehicle control group, which receives the same vehicle solution without this compound, serves as a baseline to accurately assess the specific effects of the inhibitor.
Q3: What are the recommended vehicles for dissolving this compound?
This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[10] It is sparingly soluble in aqueous buffers.[10]
-
For in vitro experiments: DMSO is the most commonly used solvent.[10]
-
For in vivo experiments: Due to the poor water solubility of this compound, a co-solvent system is often required. Common formulations include:
Q4: What are the recommended concentrations for vehicle controls?
The concentration of the vehicle in your control group should match the concentration in your experimental group.
-
In vitro: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, with many studies using 0.1% to minimize off-target effects.[8] Some studies with this compound have used a vehicle of 0.3% DMSO.[4][10]
-
In vivo: The concentration of the vehicle components will depend on the specific formulation used to achieve the desired dose of this compound. It is crucial to maintain the same ratio of solvents in the vehicle control as in the treatment group. For example, a common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in in vitro assays | Vehicle (DMSO) Effects: DMSO can have biological effects, including altering gene expression, influencing signaling pathways, and affecting cell viability, even at low concentrations.[7][8][14] | 1. Titrate DMSO Concentration: Determine the highest concentration of DMSO that does not affect the readout in your specific cell type and assay. 2. Consistent Vehicle Concentration: Ensure all experimental wells, including the vehicle control, contain the exact same final concentration of DMSO. 3. Minimize Incubation Time: Reduce the exposure time of cells to DMSO where possible. |
| Precipitation of this compound in culture medium | Poor Solubility: this compound is sparingly soluble in aqueous solutions. Adding a concentrated DMSO stock directly to the medium can cause the compound to precipitate. | 1. Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium to gradually lower the DMSO concentration. 2. Vortexing/Mixing: Ensure thorough mixing when diluting the compound into the final culture medium. 3. Fresh Stock Solutions: Use freshly prepared stock solutions, as moisture absorption by DMSO can reduce solubility.[10] |
| Adverse effects in animal models (e.g., irritation, weight loss) | Vehicle Toxicity: High concentrations of certain vehicle components can cause adverse effects. For example, corn oil has been reported to cause hepatic and renal effects with prolonged use, and DMSO can cause local irritation.[4][15] | 1. Optimize Vehicle Formulation: If possible, reduce the concentration of potentially toxic solvents in your formulation. 2. Alternative Vehicles: Consider alternative, less toxic vehicle formulations. 3. Monitor Animal Health: Closely monitor animals in all groups (including vehicle control) for any signs of toxicity. |
| High background or off-target effects | Vehicle-Induced Signaling: The vehicle itself may be activating or inhibiting signaling pathways relevant to your experiment. For example, DMSO has been shown to affect the PI3K/AKT and MAPK pathways.[14][16] | 1. Thorough Literature Review: Research the known effects of your chosen vehicle on the specific pathways and cell types you are studying. 2. Include Additional Controls: Consider including a "no treatment" control (cells or animals receiving no substance) in addition to the vehicle control to assess the baseline state. 3. Test Alternative Solvents: If significant vehicle-induced effects are observed, explore alternative solvents. |
Experimental Protocols
In Vitro Experiment: Controlling for DMSO Vehicle Effects
-
Stock Solution Preparation: Dissolve this compound in 100% high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Crucially, prepare a parallel set of dilutions using only DMSO and culture medium for your vehicle control group. This ensures that each experimental concentration of this compound has a corresponding vehicle control with the identical final concentration of DMSO.
-
-
Cell Treatment:
-
Plate cells and allow them to adhere or reach the desired confluency.
-
Add the prepared this compound working solutions to the treatment wells.
-
Add the corresponding DMSO-only working solutions to the vehicle control wells.
-
Include a "medium only" control group that receives no treatment to assess baseline cell health and signaling.
-
-
Assay and Data Analysis:
-
Perform your desired assay (e.g., Western blot for pSTAT6, qPCR for target genes, cell viability assay).
-
Normalize the data from the this compound-treated groups to the data from the corresponding vehicle control group to determine the specific effect of the inhibitor.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~79-80 mg/mL | [10] |
| Ethanol | ~20-36 mg/mL | [10] |
| Water | Insoluble | [10] |
| DMF:PBS (1:6, pH 7.2) | ~0.14 mg/mL | [10] |
Table 2: Example In Vivo Vehicle Formulations for this compound
| Vehicle Composition | Application | Reference |
| 20% DMSO in saline | Intraperitoneal injection in mice | [12] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | General in vivo formulation | [10] |
| DMSO and Corn Oil | In vivo administration | [13] |
Visualizations
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by blocking STAT6 phosphorylation.
Caption: Experimental workflow for controlling for vehicle effects in in vitro studies with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 4. Repeated intratracheal instillation effects of commonly used vehicles in toxicity studies with mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
AS1517499 activity loss with improper storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the STAT6 inhibitor, AS1517499.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its activity. For long-term storage, the lyophilized powder should be stored at -20°C and is stable for up to three years.[1] Once reconstituted in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q2: I observe precipitation in my this compound stock solution. What should I do?
A2: If precipitation or phase separation occurs during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution.[2] It is also important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[1] For in vivo experiments, it is always recommended to prepare the working solution fresh on the same day of use.[2]
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of STAT6 phosphorylation.[2] It has been shown to inhibit the IL-4-induced phosphorylation of STAT6, which in turn affects downstream signaling pathways.[3][4] For example, it can inhibit the IL-13-induced up-regulation of RhoA in human bronchial smooth muscle cells.[3][4]
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound has been successfully used in both in vitro and in vivo studies. In vitro, it has been used to treat various cell lines, including human bronchial smooth muscle cells and macrophages.[1][5][6] In vivo, it has been administered to mice via intraperitoneal injections to study its effects on antigen-induced bronchial hypercontractility.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Improper storage of this compound stock solution. | Ensure the compound is stored according to the recommended conditions. For stock solutions, aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1] |
| Degradation of the compound in working solution. | Prepare working solutions fresh for each experiment, especially for in vivo studies.[2] For in vitro assays, use solutions within the same day of preparation.[7] | |
| Precipitation of the compound in media | Low solubility in aqueous solutions. | This compound is typically dissolved in DMSO for stock solutions.[1] When preparing working solutions in aqueous media, ensure the final DMSO concentration is compatible with your experimental system (e.g., typically <0.5%). If precipitation occurs, gentle warming or sonication may help.[2] |
| Unexpected off-target effects | High concentration of the inhibitor. | Titrate the concentration of this compound to determine the optimal dose for your specific cell type and experimental conditions. The IC50 for STAT6 inhibition is 21 nM, and it has been shown to be effective in the nanomolar range in various studies.[2] |
| Inconsistent inhibition of STAT6 phosphorylation | Suboptimal timing of inhibitor treatment. | The timing of this compound treatment relative to stimulation (e.g., with IL-4 or IL-13) is critical. Pre-incubation with the inhibitor for a sufficient period (e.g., 30 minutes) before stimulation is often necessary to achieve maximal inhibition.[1] |
Experimental Protocols & Data
Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] |
General Protocol for In Vitro Cell Treatment
-
Reconstitution: Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere or reach the desired confluency.
-
Pre-treatment: Prior to stimulation, pre-treat the cells with the desired concentration of this compound (or vehicle control, e.g., 0.3% DMSO) for a specified period, typically 30 minutes.[1]
-
Stimulation: Add the stimulus (e.g., IL-4 or IL-13) to the cell culture medium.
-
Incubation: Incubate the cells for the desired time period to observe the effect on the signaling pathway of interest.
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Analysis: Harvest the cells for downstream analysis, such as Western blotting for phosphorylated STAT6 or other target proteins.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent results with this compound.
Caption: The inhibitory effect of this compound on the IL-4/IL-13 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. a-novel-stat6-inhibitor-as1517499-ameliorates-antigen-induced-bronchial-hypercontractility-in-mice - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of STAT6 Activation by this compound Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
minimizing variability in in vivo experiments with AS1517499
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments using the STAT6 inhibitor, AS1517499.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6).[1] It functions by inhibiting the phosphorylation of STAT6, a critical step in the signaling pathway activated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][3] By blocking STAT6 activation, this compound can suppress Th2 cell differentiation and the downstream effects of IL-4 and IL-13 signaling, which are implicated in various allergic and inflammatory conditions.[4]
Q2: We are observing high variability in our experimental outcomes. What are the potential sources of this variability?
High variability in in vivo experiments with this compound can stem from several factors:
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Compound Formulation and Administration: this compound has poor aqueous solubility. Inconsistent formulation preparation can lead to variable drug exposure between animals. Issues with the administration technique, such as improper intraperitoneal (i.p.) injection, can also be a significant source of variability.
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Animal-Related Factors: The age, weight, sex, and genetic background of the animals can all influence drug metabolism and response.[4] Stress from handling and environmental conditions can also contribute to physiological variations that affect experimental outcomes.
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Experimental Design and Procedures: Lack of randomization and blinding can introduce bias. Variability in the timing of dosing, induction of disease models, and sample collection can also lead to inconsistent results.
Q3: What is the recommended solvent and formulation for in vivo administration of this compound?
This compound is poorly soluble in aqueous solutions. A common method for preparing this compound for intraperitoneal (i.p.) injection involves using a co-solvent system. One published formulation uses a mixture of DMSO, PEG300, Tween 80, and saline.[1] It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration. It is recommended to prepare the formulation fresh for each experiment.[5]
Q4: We are seeing inconsistent efficacy in our animal model. What should we troubleshoot?
Inconsistent efficacy can be due to several factors:
-
Dosing: Ensure the dose of this compound is appropriate for your specific animal model and experimental question. Most studies in mice have used a dose of 10 mg/kg delivered via intraperitoneal injection.[3][6] A dose-response study may be necessary to determine the optimal dose for your model.
-
Timing of Administration: The timing of this compound administration relative to the disease induction or challenge is critical. For example, in a mouse model of allergic asthma, this compound was administered one hour before each antigen challenge.[3][6]
-
Formulation and Administration: As mentioned previously, ensure the compound is properly formulated and administered to achieve consistent bioavailability.
-
Disease Model Variability: The inherent variability of your animal model could also be a factor. Ensure that your model is robust and that you are using appropriate controls.
Q5: Are there any known toxicity concerns with this compound in vivo?
While specific toxicology studies for this compound are not widely published, the available literature on its use in various mouse models at doses around 10 mg/kg does not report overt toxicity. However, it is always recommended to conduct a pilot study to assess the tolerability of this compound in your specific animal model and under your experimental conditions. Monitor animals for signs of distress, weight loss, or other adverse effects.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/System | IC50 | Reference |
| STAT6 Reporter Assay | - | 21 nM | [1] |
| IL-4-induced Th2 differentiation | Mouse spleen T cells | 2.3 nM |
Table 2: Recommended In Vivo Dosing of this compound
| Animal Model | Species | Dose | Route of Administration | Dosing Schedule | Reference |
| Allergic Bronchial Asthma | Mouse (BALB/c) | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour before each antigen exposure | [3][6] |
| Zymosan-induced Peritonitis | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour before zymosan injection, and once more 2 days later | [7] |
| Atopic Dermatitis and Asthma | Mouse (BALB/c) | 10 mg/kg | Intraperitoneal (i.p.) | 1 hour before aerosol inhalation on specific days | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is adapted from information provided by commercial suppliers and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO to create a concentrated stock solution. For example, a stock of 80 mg/mL in DMSO has been suggested.[1] Ensure the powder is completely dissolved. Gentle warming or vortexing may be required.
-
-
Working Solution Formulation (Example for a 1 mL final volume):
-
Administration:
-
The final formulation should be a clear solution. If precipitation is observed, the formulation may need to be adjusted.
-
Administer the solution to the animals via intraperitoneal injection at the desired dose.
-
Important: It is recommended to prepare this formulation fresh before each use and not to store it.[5]
-
Protocol 2: General Workflow for an In Vivo Efficacy Study
This protocol provides a general framework. Specific details will need to be adapted to your particular animal model and research question.
-
Animal Acclimatization:
-
Upon arrival, allow animals to acclimatize to the facility for a minimum of one week.
-
House animals in a controlled environment with a consistent light-dark cycle, temperature, and humidity.
-
-
Randomization and Grouping:
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Ensure that the investigator is blinded to the treatment groups to minimize bias.
-
-
Disease Model Induction:
-
Induce the disease model according to your established protocol.
-
-
This compound Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the appropriate dose of this compound or vehicle control to each animal according to the predetermined schedule.
-
-
Monitoring and Data Collection:
-
Monitor the animals regularly for clinical signs, body weight changes, and other relevant parameters.
-
At the end of the study, collect tissues and samples for analysis (e.g., blood, bronchoalveolar lavage fluid, tissue homogenates).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods.
-
Visualizations
Caption: Inhibition of the IL-4/IL-13 signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Complete Inhibition of STAT6 Phosphorylation with AS1517499
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively utilizing AS1517499 for the complete inhibition of STAT6 phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit STAT6 phosphorylation?
This compound is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] Its primary mechanism of action is to prevent the phosphorylation of STAT6, a critical step in its activation pathway.[1][2] Cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) typically trigger the phosphorylation of STAT6, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1] this compound interferes with this signaling cascade, thereby blocking the downstream effects of STAT6 activation.[1]
Q2: What is the optimal concentration of this compound to use in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point for many cell lines, including human bronchial smooth muscle cells, is 100 nM.[2][3] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. For instance, a 10 mM stock in DMSO can be prepared and stored at -20°C or -80°C for extended periods.[2][5] To prepare a working solution, the DMSO stock should be diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%). This compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[4]
Q4: I am not seeing complete inhibition of STAT6 phosphorylation. What are the possible reasons?
Several factors could contribute to incomplete inhibition. Refer to the troubleshooting section below for a detailed guide on how to address this issue.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound to inhibit STAT6 phosphorylation.
| Problem | Possible Cause | Recommended Solution |
| Incomplete or no inhibition of p-STAT6 | Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to determine the optimal concentration for complete inhibition. |
| Incorrect timing of inhibitor treatment: The inhibitor may not have been added for a sufficient duration before cytokine stimulation. | Pre-incubate cells with this compound for at least 30 minutes before adding the cytokine stimulus (e.g., IL-4 or IL-13). Optimize the pre-incubation time if necessary. | |
| Degraded or improperly stored inhibitor: The this compound stock solution may have lost its activity due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] | |
| High cell density: A high cell density can lead to a higher concentration of the target protein, potentially requiring a higher concentration of the inhibitor. | Ensure consistent cell seeding density across experiments. Consider optimizing the inhibitor concentration for your standard cell density. | |
| High background in Western Blot | Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins in the lysate. | Use a highly specific antibody for p-STAT6. Optimize antibody dilutions. Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Ensure thorough washing steps.[6] |
| Contamination of reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and reagents. | |
| Weak or no p-STAT6 signal in stimulated control | Ineffective cytokine stimulation: The cytokine (IL-4 or IL-13) may be inactive or used at a suboptimal concentration. | Use a fresh aliquot of the cytokine and test a range of concentrations to ensure robust STAT6 phosphorylation. |
| Problems with sample preparation: Protein degradation may have occurred during sample collection and lysis. | Use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[7] Keep samples on ice throughout the procedure. | |
| Inefficient protein transfer in Western Blot: The transfer of proteins from the gel to the membrane may be incomplete. | Optimize transfer time and voltage. Ensure proper contact between the gel and the membrane.[6] | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a specific passage number range. |
| Inconsistent reagent preparation: Variations in the preparation of stock solutions or buffers can lead to variability. | Prepare reagents carefully and consistently. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 for STAT6 inhibition (cell-free assay) | 21 nM | [4] |
| IC50 for inhibition of IL-4-induced Th2 differentiation | 2.3 nM | [2] |
| Effective concentration in human bronchial smooth muscle cells | 100 nM | [2][3] |
| Solubility in DMSO | ~15-20 mg/mL | [4][8] |
| Storage of solid compound | -20°C | [4] |
| Storage of DMSO stock solution | -20°C or -80°C | [2][5] |
Experimental Protocols
Western Blotting for Phospho-STAT6 (p-STAT6)
This protocol outlines the key steps for detecting p-STAT6 by Western blotting.
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for at least 30 minutes.
-
Stimulate cells with the appropriate cytokine (e.g., IL-4 or IL-13) for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total STAT6 or a housekeeping protein like GAPDH or β-actin.
-
Flow Cytometry for Phospho-STAT6 (p-STAT6)
This protocol provides a general workflow for intracellular staining of p-STAT6 for flow cytometry analysis.
-
Cell Culture and Treatment:
-
Culture cells in suspension or detach adherent cells gently.
-
Pre-treat cells with this compound or vehicle control.
-
Stimulate cells with the appropriate cytokine.
-
-
Fixation and Permeabilization:
-
Fix cells with a formaldehyde-based fixation buffer.
-
Permeabilize cells using a methanol-based or saponin-based permeabilization buffer. This step is crucial for allowing the antibody to access intracellular proteins.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently conjugated antibody specific for p-STAT6 (Tyr641).
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of p-STAT6 positive cells or the mean fluorescence intensity (MFI).
-
Visualizations
References
- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. This compound = 98 HPLC 919486-40-1 [sigmaaldrich.com]
Validation & Comparative
validating AS1517499 specificity for STAT6 over other STAT proteins
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity of AS1517499
This compound is a small molecule inhibitor reported to exhibit high potency and selectivity for Signal Transducer and Activator of Transcription 6 (STAT6). This guide provides a comprehensive comparison of its activity against STAT6 versus other STAT proteins, supported by available experimental data.
Quantitative Data Summary
| Target | IC50 (Inhibitory Concentration 50%) | Assay Type | Reference |
| STAT6 | 21 nM | STAT6 reporter assay in cells with an IL-4-responsive luciferase reporter plasmid.[1] | Nagashima et al. |
| IL-4-induced Th2 differentiation (STAT6-dependent) | 2.3 nM | Inhibition of Th2 cell differentiation in mouse spleen T cells.[1] | Nagashima et al. |
| IL-12-induced Th1 differentiation (STAT4-dependent) | No influence observed | Lack of inhibition on Th1 cell differentiation in mouse spleen T cells.[1] | Nagashima et al. |
Note: The potent inhibition of IL-4-induced Th2 differentiation, a process critically dependent on STAT6, contrasted with the lack of effect on IL-12-induced Th1 differentiation, which is primarily mediated by STAT4, provides strong evidence for the selectivity of this compound for STAT6 over other STAT family members involved in distinct signaling pathways.
Experimental Protocols
STAT6 Reporter Gene Assay
The primary method used to determine the IC50 of this compound against STAT6 involves a cell-based reporter gene assay.[1]
-
Cell Line: A stable cell line is engineered to express a luciferase reporter gene under the control of a promoter containing STAT6 binding elements. This promoter is responsive to Interleukin-4 (IL-4), a key activator of the STAT6 pathway.
-
Stimulation: The cells are stimulated with IL-4 to induce the activation of the STAT6 signaling cascade.
-
Inhibitor Treatment: Various concentrations of this compound are co-incubated with the cells during IL-4 stimulation.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the reporter gene, is measured using a luminometer.
-
IC50 Calculation: The concentration of this compound that results in a 50% reduction in luciferase activity compared to the vehicle-treated control is determined as the IC50 value.
T-Helper Cell Differentiation Assay
This functional assay assesses the specificity of this compound in a more complex biological context.[1]
-
Cell Isolation: Spleen T cells are isolated from mice.
-
Th2 Differentiation: To induce differentiation into Th2 cells, the T cells are cultured in the presence of IL-4 and anti-IL-12 antibodies. Various concentrations of this compound are added to these cultures.
-
Th1 Differentiation: As a control for specificity, another set of T cells is cultured with IL-12 and anti-IL-4 antibodies to induce Th1 differentiation. These cultures are also treated with this compound.
-
Analysis: After several days, the differentiation status of the T cells is assessed by measuring the production of lineage-specific cytokines (e.g., IFN-γ for Th1 and IL-4 for Th2) using methods like ELISA or intracellular cytokine staining followed by flow cytometry.
-
Specificity Determination: The ability of this compound to inhibit Th2 differentiation without affecting Th1 differentiation indicates its selectivity for the STAT6 pathway over the STAT4 pathway.
Western Blot for STAT6 Phosphorylation
This biochemical assay directly measures the immediate downstream effect of STAT6 activation.
-
Cell Culture and Treatment: A suitable cell line is treated with an activator of the STAT6 pathway, such as IL-4 or IL-13, in the presence or absence of this compound.
-
Cell Lysis and Protein Quantification: The cells are lysed to extract total protein, and the protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of STAT6 (p-STAT6). A secondary antibody conjugated to an enzyme is then used for detection.
-
Visualization: The signal is visualized using a chemiluminescent substrate, and the intensity of the p-STAT6 band is quantified to determine the extent of inhibition by this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical STAT6 signaling pathway initiated by IL-4/IL-13.
Caption: Workflow for determining this compound IC50 using a reporter assay.
References
AS1517499: A Potent Alternative to STAT6 siRNA and Knockout Models for STAT6 Pathway Research
For researchers, scientists, and drug development professionals investigating the STAT6 signaling pathway, the choice of inhibitory tool is critical. This guide provides a comprehensive comparison of the small molecule inhibitor AS1517499, STAT6 siRNA, and STAT6 knockout models, offering insights into their respective mechanisms, efficacy, and experimental considerations.
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper type 2 (Th2) cell-mediated immune responses.[1] Dysregulation of the STAT6 pathway is implicated in various allergic diseases, such as asthma, as well as in some cancers.[2][3] Consequently, robust methods for inhibiting STAT6 are essential for both basic research and therapeutic development. This guide compares the pharmacological inhibitor this compound with the genetic approaches of small interfering RNA (siRNA) and gene knockout.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of STAT6.[4] Its primary mechanism of action is the inhibition of STAT6 phosphorylation, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[4][5] By preventing this phosphorylation, this compound effectively blocks the downstream effects of IL-4 and IL-13 signaling.
STAT6 siRNA operates through the RNA interference (RNAi) pathway. These short, double-stranded RNA molecules are designed to be complementary to the STAT6 mRNA. Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the STAT6 mRNA, leading to a reduction in STAT6 protein synthesis.[6]
STAT6 Knockout (KO) Models , typically in mice, involve the permanent deletion of the Stat6 gene. This genetic modification results in a complete and systemic absence of STAT6 protein, allowing for the study of its role in complex physiological and pathological processes in a whole organism.[7][8]
Comparative Performance Data
The following tables summarize quantitative data on the efficacy of this compound, STAT6 siRNA, and the phenotypic outcomes in STAT6 knockout models from various studies. It is important to note that these data are compiled from different experimental systems and are not from head-to-head comparisons within a single study.
Table 1: In Vitro Efficacy of this compound and STAT6 siRNA
| Method | Parameter | Value | Cell Type/Assay | Reference |
| This compound | IC50 (STAT6 Inhibition) | 21 nM | Cell-based reporter assay | [2] |
| IC50 (IL-4-induced Th2 differentiation) | 2.3 nM | Mouse spleen T cells | [4] | |
| STAT6 siRNA | mRNA Knockdown | >50% | HT-29 human colon adenocarcinoma cells | [9] |
| Protein Knockdown | ~60-80% | HT-29 and ZR-75-1 cells | [10] | |
| IC50 (mRNA inhibition) | 134 ± 53 pM (most potent siRNA) | Lung epithelial cells | [11] |
Table 2: In Vivo Effects of this compound and STAT6 Knockout in Allergic Airway Disease Models
| Method | Model | Key Finding | Quantitative Data | Reference |
| This compound | Ovalbumin-induced asthma (mice) | Inhibition of airway hyperresponsiveness and RhoA up-regulation | 10 mg/kg intraperitoneal injection almost completely inhibited effects | [4] |
| STAT6 Knockout | Ovalbumin-induced asthma (mice) | Reduced airway eosinophilia, peribronchial inflammation, and mucus production | Significantly reduced compared to wild-type mice | [7] |
| STAT6 Knockout | Fungal-induced asthma (mice) | Absence of goblet cell hyperplasia and diminished peribronchial inflammation | Significantly reduced compared to wild-type mice | [12] |
Experimental Protocols
Protocol 1: In Vitro STAT6 Inhibition with this compound
This protocol is a general guideline for treating cultured cells with this compound to inhibit IL-4 or IL-13 induced STAT6 phosphorylation.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Recombinant human or mouse IL-4 or IL-13
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting: anti-phospho-STAT6 (Tyr641), anti-total-STAT6, and a loading control (e.g., β-actin or GAPDH)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Starvation (Optional): For some cell types, serum starvation for 4-24 hours prior to treatment can reduce basal signaling.
-
Pre-treatment with this compound: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 100 nM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 30 minutes to 1 hour at 37°C. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
Cytokine Stimulation: Add IL-4 or IL-13 directly to the medium to the desired final concentration (e.g., 20 ng/mL). Incubate for the desired time (e.g., 15-60 minutes for phosphorylation studies).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-STAT6 and total STAT6 to assess the inhibitory effect of this compound.
Protocol 2: STAT6 Knockdown using siRNA
This protocol provides a general procedure for transiently knocking down STAT6 expression in cultured cells.
Materials:
-
STAT6 siRNA duplexes and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Cell culture medium with serum, antibiotic-free
-
Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
Prepare siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the STAT6 siRNA (e.g., to a final concentration of 10-100 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C for 24-72 hours. The optimal time for knockdown should be determined experimentally.
-
Assessment of Knockdown:
-
qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure the reduction in STAT6 mRNA levels compared to the non-targeting control.
-
Western Blotting: Lyse the cells and perform a Western blot to determine the reduction in STAT6 protein levels.
-
Protocol 3: Analysis of STAT6 Knockout Mice
This outlines a general workflow for comparing a phenotype of interest between STAT6 knockout and wild-type mice in a disease model.
Materials:
-
STAT6 knockout mice and wild-type littermate controls
-
Reagents for inducing the disease model of interest (e.g., ovalbumin and alum for an asthma model)
-
Equipment for assessing the phenotype (e.g., for measuring airway hyperresponsiveness)
-
Reagents for tissue collection and processing for histology, cytokine analysis (ELISA), or gene expression analysis.
Procedure:
-
Animal Model Induction: Induce the disease model in both STAT6 knockout and wild-type mice according to the established protocol. For example, in an allergic asthma model, this would involve sensitization and subsequent airway challenge with an allergen.
-
Phenotypic Analysis: At a predetermined time point, assess the key phenotypic outcomes. In an asthma model, this could include:
-
Measurement of airway hyperresponsiveness.
-
Collection of bronchoalveolar lavage fluid (BALF) for cell counting (e.g., eosinophils) and cytokine measurements.
-
Collection of blood for measuring serum IgE levels.
-
-
Histological Analysis: Harvest lung tissue, fix, and embed for histological staining (e.g., H&E for inflammation, PAS for mucus production).
-
Gene and Protein Expression Analysis: Homogenize lung tissue to extract RNA or protein for analysis of inflammatory markers and STAT6-dependent genes.
-
Data Analysis: Compare the quantitative data from the STAT6 knockout and wild-type groups to determine the role of STAT6 in the disease process.
Visualizing the Concepts
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: STAT6 signaling pathway and points of intervention.
Caption: Generalized workflow for comparing STAT6 inhibition methods.
References
- 1. STAT6-Dependent Exacerbation of House Dust Mite-Induced Allergic Airway Disease in Mice by Multi-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. STAT6 knockdown using multiple siRNA sequences inhibits proliferation and induces apoptosis of human colorectal and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]
- 6. STAT-6 siRNA | Roquefort Therapeutics PLC [roquefortplc.com]
- 7. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT6 Expression in Multiple Cell Types Mediates the Cooperative Development of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. STAT6 knockdown using multiple siRNA sequences inhibits proliferation and induces apoptosis of human colorectal and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA interference of STAT6 rapidly attenuates ongoing interleukin-13-mediated events in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stat6-Deficient Mice Develop Airway Hyperresponsiveness and Peribronchial Fibrosis during Chronic Fungal Asthma - PMC [pmc.ncbi.nlm.nih.gov]
AS1517499: A Comparative Analysis of Cross-Species Reactivity in Human and Mouse Cells
For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of a compound is a critical step in the preclinical development phase. This guide provides a comparative overview of the activity of AS1517499, a potent STAT6 inhibitor, in human and mouse cells, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] These cytokines are central to the development of Th2-mediated immune responses, which are implicated in allergic inflammation and diseases such as asthma.[4] This guide will delve into the comparative efficacy of this compound in human and mouse cellular models.
Quantitative Comparison of this compound Activity
| Assay Type | Species/Cell Type | Key Findings | Reported Value |
| Cell-Free Assay | Not Applicable | Inhibition of STAT6 | IC50: 21 nM[2][5] |
| IL-4-induced Th2 Differentiation | Mouse Spleen T Cells | Inhibition of Th2 differentiation | IC50: 2.3 nM[2][6] |
| IL-13-induced STAT6 Phosphorylation | Human Bronchial Smooth Muscle Cells (hBSMCs) | Inhibition of STAT6 phosphorylation and subsequent RhoA up-regulation | Effective at 100 nM[3][4][7][8] |
| IL-4-induced Reporter Gene Assay | Human Embryonic Kidney (HEK293) Cells | Inhibition of STAT6-mediated luciferase reporter activity | Dose-dependent inhibition[9][10] |
The data demonstrates that this compound effectively inhibits STAT6 in a cell-free system with an IC50 of 21 nM.[2][5] In cellular assays, it shows remarkable potency in mouse T cells, inhibiting IL-4-induced Th2 differentiation with an IC50 of 2.3 nM.[2][6] In human bronchial smooth muscle cells, a concentration of 100 nM was sufficient to inhibit IL-13-induced STAT6 phosphorylation.[3][4][7][8] This suggests that this compound is a potent inhibitor of STAT6 signaling in both human and mouse cells.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6 phosphorylation.
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the cross-species reactivity of this compound.
STAT6 Phosphorylation Assay (Cell-Based ELISA)
This protocol is adapted from commercially available kits that are suitable for both human and mouse cell lines.[11]
-
Cell Seeding: Seed human or mouse cells (e.g., HeLa, A431, or primary bronchial smooth muscle cells) in a 96-well plate at a density of 10,000-30,000 cells per well and incubate overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control (e.g., 0.3% DMSO) for 30 minutes to 2 hours.[5]
-
Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-4 or IL-13 (e.g., 10-100 ng/mL) for a specified time (e.g., 20-60 minutes) to induce STAT6 phosphorylation.[3][4]
-
Fixation and Permeabilization: Fix the cells with a fixing solution and then permeabilize them to allow for antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated STAT6 (pSTAT6) or total STAT6.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a TMB substrate solution to develop a colorimetric signal, which is then stopped with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The relative amount of pSTAT6 is normalized to the total STAT6 levels.
STAT6 Reporter Gene Assay
This protocol is based on commercially available human STAT6 reporter cell lines and general principles of luciferase assays.[1][12][13]
-
Cell Seeding: Seed a human or mouse cell line stably transfected with a STAT6-responsive luciferase reporter construct into a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations or a vehicle control.
-
Cytokine Stimulation: Induce the STAT6 signaling pathway by adding IL-4 or IL-13.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Lysis and Luciferase Reaction: Lyse the cells and add a luciferase assay reagent containing the substrate luciferin.
-
Detection: Measure the luminescence signal using a luminometer.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in luciferase activity compared to the stimulated control.
Conclusion
The available evidence strongly indicates that this compound is a potent inhibitor of STAT6 signaling in both human and mouse cells. While the reported IC50 values vary depending on the specific cell type and assay conditions, the compound consistently demonstrates high efficacy across species. This favorable cross-species reactivity profile supports the use of this compound as a valuable tool for studying STAT6-mediated biology and as a potential therapeutic candidate for diseases driven by Th2 inflammation. Further studies employing identical assay conditions for both human and mouse cells would be beneficial for a more precise quantitative comparison.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atsjournals.org [atsjournals.org]
- 9. biocompare.com [biocompare.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. content.abcam.com [content.abcam.com]
- 12. invivogen.com [invivogen.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AS1517499 and Leflunomide as STAT6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical component of the IL-4 and IL-13 signaling pathways, which are central to the development of Th2-mediated inflammatory responses. As such, STAT6 has emerged as a key therapeutic target for a range of allergic and inflammatory diseases, including asthma and atopic dermatitis. This guide provides a detailed, head-to-head comparison of two compounds reported to inhibit STAT6 activity: AS1517499, a potent and selective STAT6 inhibitor, and leflunomide, an established immunosuppressive drug with secondary effects on STAT6 signaling.
Mechanism of Action and Potency
This compound and leflunomide inhibit STAT6 through different primary mechanisms, which is reflected in their respective potencies.
This compound is a novel and potent inhibitor that directly targets the STAT6 signaling pathway. Its primary mechanism of action is the inhibition of STAT6 phosphorylation, a crucial step for its activation and subsequent translocation to the nucleus.[1][2] The parent compound of this compound, TMC-264, has been shown to inhibit both the tyrosine phosphorylation of STAT6 and the binding of phosphorylated STAT6 to its DNA recognition sequence.[1][2]
Leflunomide , on the other hand, is primarily known as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis.[3][4] Its immunosuppressive effects are mainly attributed to the depletion of pyrimidines, which are necessary for the proliferation of activated lymphocytes.[3][5] However, leflunomide has also been shown to inhibit tyrosine kinases, including Janus kinase 3 (JAK3), which in turn leads to reduced phosphorylation and activation of STAT6.[6][7] This inhibition of the JAK/STAT pathway is considered a secondary mechanism of action for leflunomide.[7]
The differing primary mechanisms are evident in their inhibitory concentrations. While a direct IC50 value for STAT6 inhibition by leflunomide is not consistently reported in the literature, making a direct quantitative comparison challenging, the available data indicates a significant difference in potency.
Data Presentation: Inhibitory Potency
| Compound | Target | IC50 Value | Cell-Based Assay | Reference |
| This compound | STAT6 | 21 nM | IL-4-responsive luciferase reporter assay in stably transfected cells. | [8][9][10] |
| IL-4-induced Th2 differentiation | 2.3 nM | Mouse spleen T cells. | [9] | |
| Leflunomide | STAT6 Phosphorylation | Not consistently reported | Inhibition of IL-4-induced STAT6 phosphorylation demonstrated in B cells. | [6] |
| JAK3/STAT6 Signaling | Not consistently reported | Inhibition of IL-13-induced eotaxin secretion in A549 cells. |
Signaling Pathway Diagram
The following diagram illustrates the IL-4/IL-13 signaling pathway and the points of inhibition for this compound and Leflunomide.
Caption: IL-4/IL-13 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of STAT6 inhibitors.
STAT6 Reporter Gene Assay (for this compound)
This assay quantitatively measures the inhibition of STAT6-mediated gene transcription.
Objective: To determine the IC50 value of this compound for STAT6 inhibition.
Methodology:
-
Cell Line: Use a human cell line (e.g., HEK293) stably transfected with a plasmid containing a STAT6-responsive promoter driving the expression of a reporter gene, such as luciferase.[10]
-
Cell Culture: Culture the cells in an appropriate medium and seed them into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified pre-incubation period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a constant concentration of IL-4 to activate the STAT6 pathway.
-
Luciferase Assay: After an incubation period (e.g., 6-24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound to determine the IC50 value.
Caption: Workflow for a STAT6 reporter gene assay.
Western Blot for STAT6 Phosphorylation (for Leflunomide)
This assay is used to qualitatively or semi-quantitatively assess the inhibition of STAT6 phosphorylation.
Objective: To determine if leflunomide inhibits IL-4-induced STAT6 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., B-lymphocytes or A549 cells) to a suitable confluency.
-
Serum Starvation: Serum-starve the cells to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with varying concentrations of leflunomide for a defined period.
-
Stimulation: Stimulate the cells with IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) and a primary antibody for total STAT6 as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT6.
Caption: Workflow for a Western blot analysis of STAT6 phosphorylation.
Conclusion
This compound is a potent and specific inhibitor of STAT6 phosphorylation with a well-defined IC50 value in the low nanomolar range. Its mechanism of action is directly targeted at the STAT6 signaling pathway. Leflunomide, while demonstrating inhibitory effects on STAT6 phosphorylation, does so as a secondary mechanism to its primary function as a DHODH inhibitor. The lack of a consistently reported IC50 for direct STAT6 inhibition by leflunomide makes a precise quantitative comparison of potency with this compound difficult. For researchers specifically seeking to inhibit the STAT6 pathway with high potency and selectivity, this compound appears to be the more suitable tool. Leflunomide's effects on STAT6 are part of a broader immunosuppressive profile. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. biocompare.com [biocompare.com]
- 3. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophoretic mobility shift assays (EMSAs) for in vitro detection of protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of JAK3 and STAT6 tyrosine phosphorylation by the immunosuppressive drug leflunomide leads to a block in IgG1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
Evaluating the In Vivo Efficacy of AS1517499: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of AS1517499, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), against a placebo in preclinical models of allergic inflammation. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of the compound's therapeutic potential.
Mechanism of Action: Targeting the IL-4/IL-13/STAT6 Axis
This compound exerts its therapeutic effects by inhibiting the phosphorylation of STAT6, a critical transcription factor in the signaling cascade of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines are key drivers of type 2 inflammatory responses, which are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[1][3][4] By blocking STAT6 activation, this compound effectively downregulates the expression of downstream genes responsible for key features of allergic inflammation, including eosinophilia, mucus production, and airway hyperresponsiveness.[1][5]
Summary of In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound compared to a vehicle control (placebo).
Table 1: Effect of this compound on Airway Hyperresponsiveness in a Murine Model of Allergic Asthma
| Treatment Group | Dose | Outcome Measure | Result | Fold Change vs. Placebo | p-value | Reference |
| Placebo (Vehicle) | - | Acetylcholine-induced bronchial smooth muscle contraction | Baseline | - | - | Chiba et al., 2009[2] |
| This compound | 10 mg/kg | Acetylcholine-induced bronchial smooth muscle contraction | Almost complete inhibition | Not specified | < 0.05 | Chiba et al., 2009[2] |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in a Murine Model of Atopic Dermatitis and Asthma
| Treatment Group | Dose | Cell Type | Cell Count (x10^5) | % Reduction vs. Placebo | p-value | Reference |
| Placebo (Vehicle) | - | Eosinophils | ~3.5 | - | - | Li et al., 2022[6][7] |
| This compound | Not specified | Eosinophils | ~1.5 | ~57% | < 0.05 | Li et al., 2022[6][7] |
| Placebo (Vehicle) | - | Lymphocytes | ~2.0 | - | - | Li et al., 2022[6][7] |
| This compound | Not specified | Lymphocytes | ~1.0 | 50% | < 0.05 | Li et al., 2022[6][7] |
Table 3: Effect of this compound on Cytokine Levels
| Model | Treatment Group | Dose | Cytokine | Level | % Reduction vs. Placebo | p-value | Reference |
| Allergic Asthma | Placebo (Vehicle) | - | IL-13 in BALF | Elevated | - | - | Chiba et al., 2009[2] |
| Allergic Asthma | This compound | 10 mg/kg | IL-13 in BALF | Partially but significantly reduced | Not specified | < 0.05 | Chiba et al., 2009[2] |
| Atopic Dermatitis & Asthma | Placebo (Vehicle) | - | Serum IL-13 | Elevated | - | - | Li et al., 2022[6] |
| Atopic Dermatitis & Asthma | This compound | Not specified | Serum IL-13 | Significantly reduced | Not specified | ≤ 0.0001 | Li et al., 2022[6] |
| Atopic Dermatitis & Asthma | Placebo (Vehicle) | - | Serum IL-33 | Elevated | - | - | Li et al., 2022[6] |
| Atopic Dermatitis & Asthma | This compound | Not specified | Serum IL-33 | Markedly ameliorated | Not specified | ≤ 0.0001 | Li et al., 2022[6] |
Experimental Protocols
Murine Model of Allergic Asthma
This model, as described by Chiba et al. (2009), was utilized to evaluate the effect of this compound on airway hyperresponsiveness.[2]
-
Animals: Male BALB/c mice were used.
-
Sensitization and Challenge: Mice were actively sensitized and repeatedly challenged with ovalbumin (OVA) to induce an allergic asthma phenotype.[2][8]
-
Treatment: this compound (10 mg/kg) or vehicle (20% DMSO in saline) was administered via intraperitoneal injection one hour before each OVA exposure.[8][9][10]
-
Outcome Measures:
Murine Model of Atopic Dermatitis-Associated Asthma
This model, detailed by Li et al. (2022), was employed to investigate the impact of this compound on airway inflammation in the context of atopic dermatitis.[6][7][11]
-
Model Induction: An atopic dermatitis-like condition was induced by the topical application of 2,4-dinitrochlorobenzene (DNCB), followed by repeated ovalbumin challenges to provoke an asthmatic response.[6][7]
-
Treatment: this compound or corn oil (vehicle) was administered to the mice.[6][7]
-
Outcome Measures:
-
Inflammatory Cell Infiltration: Differential cell counts (eosinophils, lymphocytes) were performed on BALF.[6][7]
-
Cytokine Levels: Serum levels of Th2-related cytokines such as IL-13 and IL-33 were measured.[6]
-
Airway Remodeling: Subepithelial collagen deposition was assessed.[6][7]
-
Gene Expression: Levels of GATA3 and Foxp3, key transcription factors in Th2 and regulatory T cells respectively, were analyzed.[6]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: The IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6 phosphorylation.
Experimental Workflow for In Vivo Efficacy Evaluation
References
- 1. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT6 inhibitor this compound ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT6 regulates the development of eosinophilic versus neutrophilic asthma in response to Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of changes in expression of IL-4/IL-13/STAT6 pathway and correlation with the selected clinical parameters in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT6 and lung inflammation | Semantic Scholar [semanticscholar.org]
- 6. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT6 inhibitor this compound reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a-novel-stat6-inhibitor-as1517499-ameliorates-antigen-induced-bronchial-hypercontractility-in-mice - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
Modulating the T-Helper Cell Balance: A Comparative Guide to AS1517499 and Alternatives in Th1/Th2 Cytokine Profiling
For researchers, scientists, and drug development professionals, understanding the intricate balance between T-helper 1 (Th1) and T-helper 2 (Th2) immune responses is paramount in the pursuit of novel therapeutics for a spectrum of diseases, including allergies, asthma, and autoimmune disorders. This guide provides a comprehensive comparison of AS1517499, a selective STAT6 inhibitor, with other immunomodulatory agents, focusing on their effects on Th1 and Th2 cytokine profiles. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate informed decision-making in research and development.
Introduction to Th1/Th2 Paradigms
The differentiation of naive CD4+ T-helper cells into distinct lineages, primarily Th1 and Th2, orchestrates the adaptive immune response. Th1 cells are characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for cell-mediated immunity against intracellular pathogens. Conversely, Th2 cells secrete cytokines like interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), driving humoral immunity and allergic responses. An imbalance in this equilibrium, often skewed towards a dominant Th2 response, is a hallmark of allergic and atopic conditions. Consequently, therapeutic strategies aimed at restoring this balance by inhibiting Th2-mediated pathways are of significant interest.
This compound: A Potent STAT6 Inhibitor
This compound is a novel, potent, and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] STAT6 is a critical transcription factor in the signaling cascade initiated by IL-4 and IL-13, two key cytokines that promote Th2 cell differentiation and the subsequent production of Th2-associated cytokines.[3] By inhibiting the phosphorylation of STAT6, this compound effectively blocks the downstream signaling required for Th2 polarization.
Mechanism of Action of this compound
The binding of IL-4 or IL-13 to their respective receptors activates Janus kinases (JAKs), which in turn phosphorylate STAT6. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, including those encoding for Th2 cytokines. This compound intervenes by preventing this initial phosphorylation of STAT6, thereby halting the entire downstream cascade.
References
Comparative Guide to Inhibitors of AS1517499-Mediated RhoA Up-regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS1517499 and alternative experimental compounds in the context of inhibiting RhoA up-regulation. The information presented is based on available experimental data and is intended to assist researchers in selecting appropriate tools for their studies on signaling pathways implicated in various disease models.
Introduction
RhoA, a small GTPase, is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Dysregulation of RhoA signaling is implicated in the pathogenesis of various diseases, including asthma and cancer. Interleukin-13 (IL-13), a key cytokine in type 2 inflammatory responses, has been shown to up-regulate RhoA expression through the activation of the STAT6 signaling pathway. This compound is a potent and selective inhibitor of STAT6, and by extension, an inhibitor of IL-13-mediated RhoA up-regulation.[1][2][3] This guide compares this compound with other compounds that can also modulate RhoA expression, providing insights into their mechanisms and potential applications in research.
Signaling Pathway of IL-13-Mediated RhoA Up-regulation
The canonical pathway for IL-13-induced RhoA up-regulation involves the activation of the JAK/STAT6 signaling cascade. Upon binding of IL-13 to its receptor, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT6. Phosphorylated STAT6 (p-STAT6) then dimerizes and translocates to the nucleus, where it binds to the promoter region of the RhoA gene, thereby initiating its transcription and subsequent protein expression.[1][2] Additionally, a parallel pathway involving NF-κB has been identified, which can also contribute to RhoA up-regulation.[4]
Caption: IL-13/STAT6 and NF-κB signaling pathways leading to RhoA up-regulation and points of inhibition.
Comparison of Inhibitors
This section provides a comparative overview of this compound and alternative compounds that inhibit RhoA up-regulation. While direct comparative data on RhoA inhibition is limited, the table summarizes their primary targets, mechanism of action, and reported efficacy.
| Feature | This compound | Leflunomide | BMS-345541 |
| Primary Target | STAT6[1][2] | STAT6, Dihydroorotate dehydrogenase (DHODH)[3][5][6] | IκB kinase (IKK)[7][8] |
| Mechanism of Action | Inhibits STAT6 phosphorylation.[1] | Inhibits STAT6 and pyrimidine synthesis.[3][5] | Selective inhibitor of IKK-1 and IKK-2.[8] |
| Effect on RhoA Up-regulation | Inhibits IL-13-mediated RhoA up-regulation.[1][3] | Inhibits IL-13-induced RhoA up-regulation. | Partially inhibits IL-13-induced RhoA up-regulation.[4] |
| Reported IC50 (Primary Target) | 21 nM (STAT6)[1] | ~600 nM (active metabolite on DHODH)[5][9] | 0.3 µM (IKK-2), 4 µM (IKK-1)[8][10] |
| In Vitro Concentration (RhoA inhibition) | 100 nM[3] | Not specified for direct RhoA inhibition | 1-5 µM (for NF-κB inhibition)[8] |
| In Vivo Dosage (RhoA inhibition) | 10 mg/kg (i.p. in mice)[3] | Not specified for direct RhoA inhibition | 75 mg/kg (in mice for tumor inhibition)[11] |
| Specificity | Selective for STAT6.[1] | Also inhibits DHODH, with broader immunomodulatory effects.[3][5][6] | Highly selective for IKK over other kinases.[8][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used to assess the inhibition of RhoA up-regulation.
Western Blot for Total RhoA and Phospho-STAT6 (p-STAT6)
This protocol is for the detection and quantification of total RhoA and phosphorylated STAT6 protein levels in cell lysates.
Caption: Workflow for Western Blot analysis of RhoA and p-STAT6.
Materials:
-
Cell culture reagents
-
IL-13 and inhibitors (this compound, Leflunomide, BMS-345541)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with IL-13 in the presence or absence of inhibitors for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-RhoA or anti-p-STAT6) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RhoA Activation Assay (GTP-RhoA Pulldown)
This assay specifically measures the amount of active, GTP-bound RhoA in cell lysates.
Caption: Workflow for RhoA Activation (GTP-RhoA Pulldown) Assay.
Materials:
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads and lysis buffer)
-
Cell lysates prepared as described in the kit protocol
-
Anti-RhoA antibody
-
Western blotting reagents as described above
Procedure:
-
Prepare Cell Lysates: Follow the kit manufacturer's instructions for cell lysis and clarification.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown of Active RhoA: Incubate equal amounts of protein lysate with Rhotekin-RBD agarose beads to specifically pull down GTP-bound RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of active RhoA. A fraction of the total cell lysate should also be run as a control for total RhoA levels.
Conclusion
This compound is a well-characterized and selective inhibitor of the IL-13/STAT6 signaling pathway, effectively preventing the up-regulation of RhoA. For researchers seeking alternatives, Leflunomide also targets STAT6 but exhibits a broader mechanism of action by inhibiting pyrimidine synthesis. BMS-345541 offers an alternative approach by targeting the parallel NF-κB pathway, which also contributes to RhoA expression. The choice of inhibitor will depend on the specific research question, the desired level of selectivity, and the experimental system. The provided protocols offer a starting point for researchers to quantitatively assess the effects of these compounds on RhoA expression and activation.
References
- 1. Phospho-STAT6 (Tyr641) Polyclonal Antibody (PA5-104892) [thermofisher.com]
- 2. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. How does leflunomide modulate the immune response in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RHOA antibody (10749-1-AP) | Proteintech [ptglab.com]
- 13. biocompare.com [biocompare.com]
A Comparative Guide to AS1517499 and Other Small Molecule Inhibitors of the IL-13 Pathway
For Researchers, Scientists, and Drug Development Professionals
Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of type 2 inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis. The IL-13 signaling pathway therefore represents a critical target for therapeutic intervention. While monoclonal antibodies have demonstrated clinical efficacy, there is a growing interest in the development of small molecule inhibitors that offer the potential for oral administration and different pharmacological profiles.
This guide provides an objective comparison of AS1517499, a direct inhibitor of the downstream transcription factor STAT6, with a class of small molecule inhibitors that target the upstream Janus kinases (JAKs) involved in the IL-13 signaling cascade.
The IL-13 Signaling Pathway and Points of Inhibition
The binding of IL-13 to its receptor complex (IL-4Rα/IL-13Rα1) triggers the activation of the receptor-associated Janus kinases, JAK1 and TYK2. These kinases then phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 dimerizes, translocates to the nucleus, and induces the transcription of IL-13-responsive genes, leading to the pathological features of type 2 inflammation.
Small molecule inhibitors can target this pathway at different key nodes. This compound directly prevents the phosphorylation of STAT6, the final common step in the signaling cascade. In contrast, JAK inhibitors, such as Tofacitinib, Baricitinib, and Upadacitinib, act upstream by inhibiting the kinase activity of JAKs, thereby preventing the initial phosphorylation events required for STAT6 activation.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and several JAK inhibitors. It is important to note that the assays and cell types used to determine these values can vary, which may influence direct comparisons.
| Inhibitor | Target(s) | Assay Type | IC50 (nM) | References |
| This compound | STAT6 | STAT6 Reporter Assay | 21 | [1] |
| IL-4-induced Th2 Differentiation | 2.3 | [1] | ||
| Tofacitinib | JAK1, JAK3 > JAK2 | IL-4-induced STAT6 Phosphorylation (CD4+ T cells) | 79 | [2] |
| JAK1 (enzymatic) | 112 | [3] | ||
| JAK2 (enzymatic) | 20 | [4] | ||
| JAK3 (enzymatic) | 1 | [3] | ||
| TYK2 (enzymatic) | >5000 | [3] | ||
| Baricitinib | JAK1, JAK2 > TYK2 | IL-4-induced STAT6 Phosphorylation (CD4+ T cells) | 570 | [2] |
| JAK1 (enzymatic) | 5.9 | [5] | ||
| JAK2 (enzymatic) | 5.7 | [5] | ||
| JAK3 (enzymatic) | >400 | [5] | ||
| TYK2 (enzymatic) | 53 | [5] | ||
| Upadacitinib | JAK1 > JAK2 | IL-4-induced STAT6 Phosphorylation (CD4+ T cells) | 81 | [2] |
| JAK1 (enzymatic) | 43 | [6][7] | ||
| JAK2 (enzymatic) | 120 | [6][7] | ||
| JAK3 (enzymatic) | 2300 | [6][7] | ||
| TYK2 (enzymatic) | 4700 | [6][7] | ||
| Ruxolitinib | JAK1, JAK2 | JAK1 (enzymatic) | 3.3 | [5][8] |
| JAK2 (enzymatic) | 2.8 | [5][8] | ||
| JAK3 (enzymatic) | 428 | [8] | ||
| TYK2 (enzymatic) | 19 | [8] |
Experimental Workflow for Inhibitor Characterization
The evaluation of small molecule inhibitors of the IL-13 pathway typically follows a multi-step process, from initial biochemical assays to cellular and in vivo models.
Detailed Experimental Protocols
STAT6 Reporter Gene Assay
This assay is used to quantify the transcriptional activity of STAT6 in response to IL-13 or IL-4 stimulation and to determine the potency of inhibitors.
-
Cell Line: A stable cell line, such as HEK293, co-transfected with a STAT6 expression vector and a reporter plasmid containing a STAT6-responsive promoter driving the expression of a reporter gene (e.g., firefly luciferase).
-
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-13 or IL-4 for 6-16 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Th2 Cell Differentiation Assay
This assay assesses the ability of an inhibitor to prevent the differentiation of naive T helper cells into Th2 cells, a key process in type 2 inflammation driven by IL-4 and IL-13.
-
Cells: Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Protocol:
-
Culture naive CD4+ T cells in a plate coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Add Th2-polarizing cytokines, including IL-4 and IL-2, to the culture medium.
-
Concurrently, treat the cells with various concentrations of the test inhibitor or vehicle control.
-
Culture the cells for 5-7 days, refreshing the media and inhibitor as needed.
-
After the differentiation period, re-stimulate the cells and measure the production of Th2 cytokines (e.g., IL-4, IL-5, IL-13) by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant.
-
Determine the IC50 of the inhibitor for the suppression of Th2 cytokine production.
-
STAT6 Phosphorylation Assay
This assay directly measures the phosphorylation of STAT6 in response to IL-13 stimulation, providing a direct readout of the inhibitor's effect on the signaling pathway.
-
Cells: A variety of cell types can be used, including primary human bronchial smooth muscle cells, PBMCs, or cell lines endogenously expressing the IL-13 receptor.
-
Protocol:
-
Culture the cells to a suitable confluency and serum-starve them for several hours to reduce basal signaling.
-
Pre-treat the cells with the test inhibitor or vehicle for 1 hour.
-
Stimulate the cells with recombinant IL-13 for a short period (e.g., 15-30 minutes).
-
Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Analyze the cell lysates for phosphorylated STAT6 (pSTAT6) and total STAT6 levels using Western blotting or a quantitative plate-based assay such as HTRF or ELISA.
-
Quantify the pSTAT6/total STAT6 ratio and calculate the IC50 of the inhibitor.
-
Conclusion
This compound and the class of JAK inhibitors represent two distinct small molecule approaches to targeting the IL-13 signaling pathway. This compound offers a highly specific and potent inhibition of STAT6, the key downstream effector of IL-13 signaling. Its low nanomolar IC50 in cellular assays highlights its potential as a targeted therapeutic.
JAK inhibitors, on the other hand, act further upstream and have a broader inhibitory profile, affecting the signaling of multiple cytokines that utilize the JAK-STAT pathway. This can be advantageous in diseases where multiple inflammatory pathways are active. However, this broader activity may also lead to off-target effects. The choice between a highly specific inhibitor like this compound and a broader-acting JAK inhibitor will depend on the specific disease context and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other emerging small molecule inhibitors of the IL-13 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. The Janus kinase inhibitor (baricitinib) suppresses the rheumatoid arthritis active marker gliostatin/thymidine phosphorylase in human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AS1517499: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing AS1517499, a potent STAT6 inhibitor, adherence to proper disposal protocols is essential to minimize risks and maintain regulatory compliance. This guide provides essential, step-by-step information for the appropriate handling and disposal of this compound waste.
Pre-Disposal and Handling
Before beginning the disposal process, it is imperative to consult your institution's specific safety data sheets (SDS) and waste management guidelines. While this compound is not classified as a dangerous substance for transport, it should be handled with care in a laboratory setting.[1]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound.
Container Management: Chemicals should be kept in their original containers whenever possible.[1] Uncleaned, empty containers should be treated as if they still contain the product and disposed of accordingly.[1] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific chemical neutralizers, are publicly available. Disposal procedures are dictated by general principles of chemical waste management.
| Parameter | Guideline |
| Waste Segregation | Do not mix with other waste types. |
| Container Labeling | Clearly label as "this compound Waste". |
| Disposal Route | Follow national and local regulations for chemical waste. |
Step-by-Step Disposal Protocol
The following is a generalized protocol for the disposal of this compound. Researchers must adapt these steps to comply with their local and national regulations.
-
Segregation: Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Containerization: Place the segregated waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the type of waste (solid or liquid).
-
Labeling: Affix a hazardous waste label to the container. The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution, such as the date and responsible researcher.
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory until it is collected by the institution's environmental health and safety (EHS) department.
-
Collection and Disposal: Arrange for the collection of the waste container by your institution's EHS or a licensed hazardous waste disposal contractor. They will ensure the waste is transported and disposed of in accordance with all applicable regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling AS1517499
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling, storage, and disposal of AS1517499, a potent STAT6 inhibitor. The following guidelines are based on currently available information from chemical suppliers and should be supplemented with institution-specific safety protocols. A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, caution and adherence to standard laboratory safety practices are paramount.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified |
| Hand Protection | Nitrile Gloves | Disposable, chemically resistant |
| Body Protection | Laboratory Coat | Standard, full-length |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosolization is possible or if working in a poorly ventilated area. |
Operational Plan: Handling and Storage
This compound is a solid powder and should be handled with care to avoid dust formation and inhalation.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation when weighing or transferring the compound.
Storage:
-
Store in a tightly sealed container.
-
Recommended storage for the solid powder is at -20°C for long-term stability.[1]
-
Solutions of this compound in solvents like DMSO can also be stored at -20°C.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Compound: Treat as chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as chemical waste.
-
Solutions: Organic solvent solutions should be disposed of in appropriate, labeled waste containers.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a dry spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Experimental Protocols
Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
| Parameter | Value |
| Solvent | DMSO |
| Solubility in DMSO | ≥ 20 mg/mL |
| Storage of Stock Solution | -20°C |
Methodology:
-
To prepare a 10 mM stock solution, add 2.51 mL of DMSO to 10 mg of this compound (Molecular Weight: 397.86 g/mol ).
-
Vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
In Vitro Inhibition of STAT6 Phosphorylation
This protocol describes a general workflow for assessing the inhibitory activity of this compound on STAT6 phosphorylation in a cell-based assay.
Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.
Signaling Pathway
This compound is a specific inhibitor of the STAT6 signaling pathway, which is crucial in the cellular response to cytokines like IL-4 and IL-13.
Caption: this compound inhibits the phosphorylation of STAT6, a key step in the IL-4/IL-13 signaling pathway.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
